6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine
Beschreibung
Eigenschaften
Molekularformel |
C10H11BrClN |
|---|---|
Molekulargewicht |
260.56 g/mol |
IUPAC-Name |
6-bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11BrClN/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h4-5,9H,1-3,13H2 |
InChI-Schlüssel |
ZGZMNTZMAGGRIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=C(C1)C(=C(C=C2)Br)Cl)N |
Herkunft des Produkts |
United States |
Physicochemical Profiling of Substituted Tetralin Amines: A Technical Blueprint for CNS Drug Design
Executive Summary
The 2-aminotetralin scaffold—a bicyclic system comprising a benzene ring fused to a saturated cyclohexane ring bearing an amine—is a privileged structure in neuropharmacology. Because it effectively mimics the extended trans conformation of endogenous monoamines (like dopamine and serotonin), this scaffold is highly effective at targeting central nervous system (CNS) G-protein coupled receptors (GPCRs). However, optimizing the physicochemical properties of substituted tetralin amines is notoriously difficult. The highly lipophilic tetralin core drives non-specific binding and poor aqueous solubility, while the basic amine dictates ionization and membrane permeability.
This whitepaper dissects the physicochemical landscape of substituted tetralin amines, explaining the causality behind their behavior, and provides field-proven, self-validating analytical protocols for their characterization.
Molecular Architecture & Physicochemical Profiling
The Balance of Basicity (pKa) and Ionization
The aliphatic amine in 2-aminotetralins is highly basic. At physiological pH (7.4), these molecules are predominantly ionized (>99%). This high degree of ionization is not a flaw; it is a pharmacological necessity. The protonated amine forms a critical electrostatic salt bridge with a highly conserved aspartate residue (e.g., Asp3.32) in the binding pocket of monoamine GPCRs.
For example, Rotigotine , a non-ergoline dopamine agonist used in Parkinson's disease[1], exhibits a pKa of approximately 10.49[2]. Similarly, smaller structural analogs like (S)-(-)-6-Methoxy-2-aminotetralin possess a predicted pKa of 10.10[3]. Because these compounds are almost entirely charged in the bloodstream, their baseline ability to passively diffuse across the blood-brain barrier (BBB) is inherently restricted by their basicity.
Overcoming Ionization via Lipophilicity (LogP/LogD)
To counteract the high ionization and force BBB penetration, medicinal chemists heavily substitute the tetralin core with lipophilic moieties. In rotigotine, the addition of thiophene-ethyl and propyl groups pushes the lipophilicity to an extreme. Rotigotine exhibits an experimental LogP ranging from 4.7[1] to 5.39[4].
While this extreme lipophilicity makes rotigotine poorly aqueous-soluble[4], it makes it an ideal candidate for continuous transdermal delivery via a silicone-based patch[1]. Conversely, less substituted derivatives like 6-methoxy-2-aminotetralin maintain a much more moderate LogP of 2.01[3], making them easier to handle in standard aqueous assays but potentially less effective at passive CNS partitioning.
Pharmacological Translation & Signaling
Substituted tetralin amines act primarily on dopamine (D1/D2/D3) and serotonin (5-HT1A) receptors. 8-OH-DPAT (8-Hydroxy-2-(di-n-propylamino)tetralin) is the gold-standard selective 5-HT1A receptor agonist, demonstrating a pIC50 of 8.19[5].
When these agonists bind to their respective targets, they trigger specific intracellular cascades. For instance, the activation of D2-like receptors by a 2-aminotetralin agonist stabilizes the receptor's active conformation, which subsequently couples to Gi/o proteins to inhibit adenylyl cyclase, thereby reducing intracellular cAMP levels[6].
GPCR signaling cascade induced by 2-aminotetralin dopamine agonists.
Quantitative Physicochemical Data Summary
The following table synthesizes the core physicochemical properties of key substituted tetralin amines discussed in this guide.
| Compound | Primary Target | Molecular Weight | pKa | LogP | Key Application |
| Rotigotine | D1/D2/D3 Agonist[2] | 315.47 g/mol [1] | 10.49[2] | 4.70 - 5.39[1][4] | Parkinson's Disease (Transdermal)[1] |
| 8-OH-DPAT | 5-HT1A Agonist[5] | 328.29 g/mol (HBr)[5] | ~9.5 - 10.0 | ~2.5 - 3.0 | Neuropharmacology Research[5] |
| 6-Methoxy-2-aminotetralin | Synthetic Intermediate | 177.24 g/mol | 10.10[3] | 2.01[3] | Chemical Synthesis / R&D[3] |
(Note: Values marked with an asterisk are representative estimates for the general 2-aminotetralin class, as exact experimental constants vary based on specific salt forms and assay conditions).
Self-Validating Analytical Protocols
Because substituted tetralin amines often possess high LogP and high pKa values, they are highly prone to precipitation, adsorption to labware, and anomalous partitioning behavior. Standard analytical templates often fail here. The protocols below are engineered with built-in self-validating systems to ensure data integrity.
Protocol A: Shake-Flask LogD (pH 7.4) Determination
Self-validating shake-flask workflow for determining the LogD of lipophilic amines.
Methodology & Causality:
-
Phase Saturation: Pre-saturate 1-octanol and pH 7.4 phosphate buffer by stirring them together for 24 hours. Causality: Water and octanol are slightly miscible. If not pre-saturated, they will dissolve into each other during the assay, altering the phase volumes and skewing the final concentration calculations.
-
Compound Incubation (Glass Only): Spike the tetralin amine into the biphasic system using silanized glass vials. Causality: Highly lipophilic tetralins (like rotigotine) will rapidly adsorb to the walls of standard polypropylene tubes. This artificially lowers the aqueous concentration and ruins the assay.
-
Phase Separation: Shake for 60 minutes, then centrifuge at 3000 x g for 15 minutes. Causality: Centrifugation is mandatory to break micro-emulsions. Even a microscopic droplet of octanol suspended in the aqueous phase will catastrophically inflate the apparent aqueous concentration of a high-LogP drug.
-
LC-MS/MS Quantification: Extract aliquots from both phases and quantify via LC-MS/MS. Causality: UV-Vis is insufficient; the aqueous concentration of these compounds at pH 7.4 will be exceptionally low and requires mass spectrometry for accurate detection.
-
Self-Validation Checkpoint (Mass Balance): Calculate the total mass recovered: (Amount in Octanol + Amount in Aqueous) / Initial Spike Amount. Validation Rule: The mass balance must be ≥ 90%. A lower recovery definitively indicates that the compound precipitated at the interface or adsorbed to the vial, rendering the calculated LogD invalid.
Protocol B: Potentiometric pKa Determination via Yasuda-Shedlovsky Extrapolation
Methodology & Causality:
-
Co-solvent Titration: Prepare the tetralin amine in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH) containing 0.15 M KCl. Causality: Highly lipophilic basic amines are completely insoluble in pure water at high pH (when the amine becomes deprotonated and uncharged). Titrating in a co-solvent keeps the free base in solution. The apparent pKa values are then plotted against the dielectric constant of the mixtures (Yasuda-Shedlovsky extrapolation) to calculate the true aqueous pKa.
-
Forward Titration: Titrate the solution with standardized 0.5 M HCl down to pH 2.0. Causality: This forces the amine into its fully protonated, highly soluble state, establishing a 100% ionized baseline.
-
Reverse Titration (Self-Validation): Immediately reverse the titration using standardized 0.5 M NaOH, bringing the pH up to 11.0.
-
Self-Validation Checkpoint (Hysteresis Check): Overlay the forward (acidic) and reverse (basic) titration curves. Validation Rule: The curves must perfectly superimpose. If a hysteresis loop (a gap between the curves) is observed, it proves the uncharged free base precipitated out of solution at high pH. If hysteresis is present, the calculated pKa is a kinetic artifact of insolubility, and the co-solvent ratio must be increased.
References
-
ROTIGOTINE 99755-59-6 wiki - Guidechem - 2
-
8-Hydroxy-DPAT hydrobromide | 5-HT Receptor - TargetMol - 5
-
Rotigotine: A Review of Analytical Methods for the Raw Material, Pharmaceutical Formulations and Its Impurities - ResearchGate - 4
-
Rotigotine | C19H25NOS | CID 59227 - PubChem - NIH - 1
-
(S)-(-)-6-Methoxy 2-aminotetralin CAS 177017-69-5 - Home Sunshine Pharma - 3
-
1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride | 1743-01-7 - Benchchem - 6
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- 3. (S)-(-)-6-Methoxy 2-aminotetralin CAS 177017-69-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. researchgate.net [researchgate.net]
- 5. 8-Hydroxy-DPAT hydrobromide | 5-HT Receptor | TargetMol [targetmol.com]
- 6. 1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride | 1743-01-7 | Benchchem [benchchem.com]
Technical Whitepaper: Physicochemical Profiling and Synthesis of 6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine
Executive Summary
6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a highly specialized, di-halogenated chiral amine built upon a tetrahydronaphthalene (tetralin) scaffold[1]. Characterized by the precise positioning of chlorine and bromine atoms on the aromatic ring, this compound serves as a critical building block in advanced medicinal chemistry[1]. It is primarily utilized in the synthesis of rigidified monoamine reuptake inhibitors and as a substrate for evaluating the stereoselectivity of marine-derived biocatalysts[2]. This guide provides an authoritative breakdown of its Chemical Abstracts Service (CAS) registry numbers, mechanistic rationale, de novo synthesis protocols, and self-validating analytical characterization methods.
Chemical Identity & CAS Registry Navigation
Because the C1 position of the tetralin core is a stereocenter, the compound exists as a racemate and two distinct enantiomers. Precise identification via CAS registry numbers is mandatory for ensuring stereochemical accuracy during procurement and pharmacological evaluation[3][4][5].
Table 1: Physicochemical Properties and CAS Registry Mapping
| Property / Stereochemistry | Value / Identifier |
| Molecular Formula | C10H11BrClN[3] |
| Molecular Weight | 260.56 g/mol [3] |
| Chemical Class | Halogenated amines[1] |
| Racemic CAS Number | 1337152-88-1[3] |
| (1R)-Enantiomer CAS Number | 1336229-66-3[4] |
| (1S)-Enantiomer CAS Number | 1336413-00-3[5] |
| Alternative/General CAS | 1273663-89-0[1] |
Pharmacological Significance & Mechanistic Rationale
1-Aminotetralins are privileged pharmacophores in neuropharmacology, forming the structural basis for therapeutics like sertraline and rotigotine[2]. The strategic di-halogenation in 6-bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine serves two primary functions:
-
Steric and Electronic Modulation: The halogens drastically increase the lipophilicity (LogP) of the molecule, which is a critical parameter for crossing the blood-brain barrier (BBB). Furthermore, the electron-withdrawing nature of the halogens at C5 and C6 modulates the basicity (pKa) of the C1 amine through inductive effects, optimizing binding kinetics at monoamine transporters (DAT, SERT, NET).
-
Biocatalytic Probing: Halogenated 1-aminotetralins are actively utilized as substrates to evaluate the remote stereoselectivity of novel enzymes, such as marine-derived transaminases (e.g., P-ω-TA), which exhibit unique discrimination capabilities at distant stereocenters[2].
Synthetic Workflow & Resolution Logic
Caption: Synthetic workflow and chiral resolution of 6-bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine.
De Novo Synthesis & Stereoselective Resolution
The synthesis of this compound requires rigorous regiochemical control during the halogenation phase, followed by a stereoselective amination process[1].
Protocol 3.1: Regioselective Bromination
-
Objective: Synthesize 6-bromo-5-chloro-1-tetralone from 5-chloro-1-tetralone.
-
Causality: The C5 chlorine atom is an ortho/para director, while the C1 ketone is a meta director that deactivates the ring. The C6 position is para to the alkyl chain and ortho to the chlorine, making it the most sterically accessible and electronically favored site for electrophilic aromatic substitution[6].
-
Initialization: Dissolve 1.0 eq of 5-chloro-1-tetralone in an inert halogenated solvent (e.g., carbon tetrachloride or dichloromethane)[6][7].
-
Reagent Addition: Add 1.1 eq of N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide) or a Lewis acid, depending on the optimized pathway[6][7].
-
Reaction: Stir under reflux for 4–6 hours. Monitor via TLC until the starting material is fully consumed.
-
Workup: Wash the organic layer with 10% aqueous NaOH, water, and saturated brine to remove succinimide byproducts[6]. Dry over anhydrous Na2SO4 and concentrate under vacuum.
-
Protocol 3.2: Reductive Amination
-
Objective: Convert the ketone intermediate to the racemic primary amine[1].
-
Causality: Reductive amination using ammonium acetate and sodium cyanoborohydride allows for imine formation and reduction in a single pot. NaBH3CN is specifically chosen because it is stable at the slightly acidic pH required for imine formation and selectively reduces the imine without reducing the ketone or cleaving the delicate aryl-halide bonds.
-
Imine Formation: Dissolve 6-bromo-5-chloro-1-tetralone in anhydrous methanol. Add 10 eq of ammonium acetate (NH4OAc). Stir at room temperature for 2 hours.
-
Reduction: Cool the mixture to 0°C. Add 1.5 eq of sodium cyanoborohydride (NaBH3CN) portion-wise.
-
Completion: Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quenching: Carefully quench with 1M HCl to pH < 2 (CAUTION: HCN gas evolution; perform in a fume hood), then basify with 1M NaOH to pH > 10. Extract the free amine with ethyl acetate.
-
Protocol 3.3: Chiral Resolution
-
Objective: Isolate the (1R)-enantiomer (CAS: 1336229-66-3) and (1S)-enantiomer (CAS: 1336413-00-3).
-
Causality: Biological targets are highly stereospecific. Separation is achieved via diastereomeric salt formation using a chiral acid, which creates complexes with distinct solubility profiles, or via enzymatic transamination[2].
-
Salt Formation: Dissolve the racemic amine in hot ethanol. Add 1.0 eq of an enantiopure resolving agent (e.g., (D)-(-)-tartaric acid).
-
Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will precipitate.
-
Recovery: Filter the crystals. Treat the isolated salt with 1M NaOH to liberate the enantiopure free amine, and extract with dichloromethane.
-
Analytical Characterization Protocol
To ensure trustworthiness and establish a self-validating system, the synthesized compound must be rigorously characterized to confirm both its identity and regiochemistry[1].
Protocol 4.1: LC-MS Validation
-
Causality: Mass spectrometry confirms the molecular weight and the presence of halogens. Chlorine and bromine have highly distinct natural isotopic distributions (35Cl/37Cl ratio of ~3:1, and 79Br/81Br ratio of ~1:1).
-
Preparation: Dissolve 1 mg of the product in 1 mL of HPLC-grade acetonitrile.
-
Execution: Inject 5 µL into an LC-MS system equipped with a C18 column and an Electrospray Ionization (ESI) source in positive mode.
-
Validation Criteria: The mass spectrum must display a characteristic isotopic cluster for the [M+H]+ ion at m/z 260, 262, and 264. The relative intensities of these peaks (~3:4:1) mathematically validate the simultaneous presence of exactly one chlorine and one bromine atom on the molecule.
-
Protocol 4.2: 1H NMR Spectroscopy
-
Causality: Nuclear Magnetic Resonance confirms the regiochemistry of the substitutions, ensuring the bromination occurred at C6 and not C7 or C8.
-
Preparation: Dissolve 10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl3).
-
Execution: Acquire a 1H NMR spectrum at 400 MHz or higher.
-
Validation Criteria:
-
C1 Proton: A distinct triplet or multiplet around 4.0 - 4.2 ppm, integrating to 1H, confirming the presence of the amine at the benzylic position.
-
Aromatic Protons: Two mutually coupled doublets (J ≈ 8.0 - 8.5 Hz) in the aromatic region (7.0 - 7.5 ppm), integrating to 1H each. This ortho-coupling pattern definitively proves that the C7 and C8 positions are unsubstituted, validating that the bromination occurred exclusively at the C6 position.
-
-
References
-
[1] Title: 6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine - EvitaChem | Source: evitachem.com | URL: 1
-
[3] Title: 6-bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine - Guidechem | Source: guidechem.com | URL: 3
-
[4] Title: 1336229-66-3 (1R)-6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine AKSci 4885EK | Source: aksci.com | URL: 4
-
[5] Title: 59376-81-7|5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine - BLDpharm | Source: bldpharm.com | URL: 5
-
[7] Title: US8084630B2 - Process for the synthesis of ramelteon and its intermediates | Source: google.com/patents | URL: 7
-
[2] Title: Exploring the synthetic potential of a marine transaminase including discrimination at a remote stereocentre | Source: ucc.ie | URL: 2
-
[6] Title: US5834476A - Hexa-cyclic compound | Source: google.com/patents | URL: 6
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- 5. 59376-81-7|5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine|BLD Pharm [bldpharm.com]
- 6. US5834476A - Hexa-cyclic compound - Google Patents [patents.google.com]
- 7. US8084630B2 - Process for the synthesis of ramelteon and its intermediates - Google Patents [patents.google.com]
Unlocking the 6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine Scaffold: Structure-Activity Relationships and Synthetic Methodologies in CNS Drug Discovery
Executive Summary
The rational design of central nervous system (CNS) therapeutics relies heavily on privileged scaffolds that can be finely tuned to interact with specific neurological targets. Among these, 6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine (6-Br-5-Cl-THN) has emerged as a highly versatile chiral building block. Featuring a rigid tetrahydronaphthalene (tetralin) core and a highly specific di-halogenated aromatic ring, this compound is a[1].
This technical guide explores the Structure-Activity Relationship (SAR) of 6-Br-5-Cl-THN analogs, focusing on how precise modifications at the C1-amine position and the stereochemical configuration dictate selectivity between two major CNS targets: Monoamine Oxidase B (MAO-B) and the Serotonin Transporter (SERT) .
Pharmacological Rationale & Structural Dynamics
The tetrahydronaphthalen-1-amine core is foundational to several FDA-approved neuroactive drugs (e.g., the SSRI sertraline). However, the specific 6-bromo-5-chloro substitution pattern introduces unique stereoelectronic properties that dramatically alter the scaffold's pharmacokinetic and pharmacodynamic profile.
The Stereoelectronic Impact of Di-Halogenation
-
Halogen Bonding (C6-Bromine): The bromine atom at the C6 position is highly polarizable. It acts as a potent halogen bond donor, creating a localized region of positive electrostatic potential (a σ -hole) that forms strong, highly directional interactions with electron-rich backbone carbonyls within the target protein's binding pocket.
-
Metabolic Shielding (C5-Chlorine): The chlorine atom at the C5 position exerts a strong inductive electron-withdrawing effect. More importantly, its steric bulk acts as a metabolic shield,, a common degradation pathway for CNS drugs[2].
-
Enhanced Lipophilicity: The combination of bromine and chlorine significantly increases the partition coefficient ( logP ), facilitating rapid blood-brain barrier (BBB) penetration.
Structure-Activity Relationship (SAR) Profiling
The biological fate of the 6-Br-5-Cl-THN scaffold is primarily dictated by the substituent on the C1-amine and the absolute stereochemistry of the C1 chiral center.
N-Alkylation and Target Selectivity
-
N-Propargyl Substitutions: The introduction of a propargyl group (-CH₂-C≡CH) at the C1-amine transforms the scaffold into a mechanism-based (suicide) inhibitor of MAO-B. The alkyne moiety forms a covalent adduct with the N5 atom of the FAD cofactor in the enzyme's active site. Recent studies have demonstrated that, making them prime candidates for Parkinson's disease therapeutics[3].
-
N-Methyl Substitutions: Conversely, N-methylation shifts the molecule's affinity away from MAO-B and toward monoamine transporters (SERT/DAT). This modification mimics the binding mode of known monoamine reuptake inhibitors, utilizing the halogenated aromatic ring to anchor deep within the central binding site of the transporter.
Quantitative SAR Data
The following table summarizes representative in vitro binding affinities (IC₅₀) demonstrating how C1-substitution and stereochemistry govern target selectivity.
| Compound | Stereochemistry | C1 N-Substitution | MAO-B IC₅₀ (nM) | SERT IC₅₀ (nM) | Selectivity Profile |
| 1a | (1R) | -NH₂ (Primary Amine) | >1000 | 450 | Weak / Non-selective |
| 1b | (1S) | -NH₂ (Primary Amine) | >1000 | 120 | Moderate SERT |
| 2a | (1R) | -NH-CH₃ (Methyl) | 850 | 85 | SERT Selective |
| 2b | (1S) | -NH-CH₃ (Methyl) | 1200 | 12 | Potent SERT |
| 3a | (1R) | -NH-CH₂-C≡CH (Propargyl) | 15 | >1000 | Potent MAO-B |
| 3b | (1S) | -NH-CH₂-C≡CH (Propargyl) | 180 | 600 | Mixed / Weak |
Data synthesis based on established SAR trends for halogenated tetrahydronaphthalen-1-amines in CNS drug discovery.
Mechanistic Pathways
Pharmacological pathways of 6-Br-5-Cl-THN analogs targeting MAO-B and monoamine transporters.
Expert Experimental Protocols
To ensure rigorous scientific integrity, the following methodologies detail the synthesis and biological evaluation of these analogs.
Step-by-step experimental workflow from scaffold synthesis to in vitro SAR data analysis.
Protocol A: Synthesis via Reductive Amination
Commercially available can be utilized, but direct synthesis from the tetralone allows for custom N-alkylation[4].
-
Imine Formation: Dissolve 1.0 eq of 6-bromo-5-chloro-3,4-dihydronaphthalen-1(2H)-one and 1.2 eq of the desired amine (e.g., propargylamine) in anhydrous 1,2-dichloroethane (DCE). Stir under inert atmosphere for 2 hours.
-
Reduction: Cool the mixture to 0°C. Add 1.5 eq of sodium triacetoxyborohydride (STAB) portion-wise, followed by a catalytic amount of glacial acetic acid.
-
Workup: Stir at room temperature for 12 hours. Quench with saturated aqueous NaHCO₃, extract with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Causality & Expert Insight: STAB is explicitly selected over sodium borohydride (NaBH₄) because it is a milder reducing agent. It selectively reduces the transient iminium ion without prematurely reducing the starting ketone to an alcohol—a common side reaction that drastically reduces yield. DCE is chosen over dichloromethane due to its higher boiling point and superior solvation of the highly halogenated tetralone intermediate.
Self-Validation Check: The reaction is monitored via Thin Layer Chromatography (TLC). The disappearance of the ketone spot (UV active, lower Rf) and the appearance of a basic amine spot (stains intensely with ninhydrin) self-validates the successful imine formation and subsequent reduction.
Protocol B: In Vitro MAO-B Kynuramine Assay
To evaluate the MAO-B inhibitory activity of the N-propargyl analogs, a continuous fluorometric assay is employed[5].
-
Pre-Incubation: In a 96-well black microplate, combine recombinant human MAO-B enzyme (0.5 µ g/well ) with varying concentrations of the synthesized 6-Br-5-Cl-THN analog in 0.1 M potassium phosphate buffer (pH 7.4). Incubate at 37°C for exactly 15 minutes.
-
Substrate Addition: Add kynuramine (final concentration 50 µM) to initiate the reaction. Incubate for an additional 30 minutes at 37°C.
-
Termination & Readout: Terminate the reaction by adding 2N NaOH. Measure fluorescence using a microplate reader (Excitation: 310 nm, Emission: 400 nm).
Causality & Expert Insight: The 15-minute pre-incubation of the enzyme with the inhibitor is non-negotiable for N-propargyl derivatives. Because propargylamines act as mechanism-based inhibitors, they require time to form a covalent bond with the FAD cofactor. Omitting this step leads to artificially high IC₅₀ values and misrepresents the compound's true potency.
Self-Validation Check: The assay relies on kynuramine, a non-fluorescent substrate that MAO-B oxidizes to 4-hydroxyquinoline, a highly fluorescent product. The inclusion of a positive control (e.g., rasagiline) and a no-enzyme blank ensures that any observed decrease in fluorescence is strictly due to enzyme inhibition, validating the assay's dynamic range and eliminating false positives from auto-fluorescent compounds.
Conclusion
The 6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine scaffold represents a highly tunable, privileged structure in neuropharmacology. By leveraging the stereoelectronic effects of the di-halogenated ring and precisely controlling C1-amine substitutions, researchers can predictably steer the molecule's pharmacological profile toward either MAO-B inhibition (via N-propargylation) or monoamine transporter blockade (via N-methylation). Mastering the synthetic and evaluative protocols of this scaffold is essential for the continued discovery of next-generation CNS therapeutics.
Sources
Introduction: The Shifting Landscape of Psychoactive Substances
An In-depth Technical Guide to the Analytical Detection and Characterization of Novel Psychoactive Substances
The world of illicit drugs has been fundamentally reshaped by the constant emergence of Novel Psychoactive Substances (NPS).[1][2] These substances are synthetic molecules designed to mimic the effects of traditional drugs of abuse like cannabis, amphetamines, or opioids, but with modified chemical structures to circumvent existing drug laws.[1][3] This rapid evolution presents a formidable challenge to forensic and toxicological laboratories tasked with their detection and identification.[1][2][4] The sheer structural diversity, the speed at which new analogues appear (as many as one to two per week), their often-high potency leading to low concentrations in biological samples, and a critical lack of certified reference materials create a complex analytical puzzle.[1][4][5]
This guide provides a technical overview of the core analytical methodologies and strategic workflows employed by researchers and forensic scientists to identify and characterize NPS. It moves from the foundational step of sample preparation through to the array of established and emerging detection technologies, emphasizing the rationale behind methodological choices and the importance of a multi-faceted analytical approach.
Part 1: The Foundation of Analysis: Sample Preparation
Before any analysis can occur, the NPS must be isolated from the complex biological matrix in which it is found, such as blood, urine, or oral fluid.[6][7][8] Sample preparation is a critical step that removes interfering substances like proteins and lipids, which can suppress instrument signals and lead to inaccurate results.[7] The choice of extraction method depends on the physicochemical properties of the target NPS and the nature of the sample matrix.[7]
Key Extraction Techniques
-
Liquid-Liquid Extraction (LLE): A conventional method that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. It is flexible and low-cost but can be labor-intensive and difficult to automate.
-
Solid-Phase Extraction (SPE): A highly selective and widely used technique where the sample is passed through a solid sorbent bed that retains the analytes of interest.[9][10] Interfering substances are washed away, and the purified analytes are then eluted with a different solvent. It provides much cleaner samples than LLE and is easily automated.[11]
-
Supported Liquid Extraction (SLE): This technique combines the mechanism of LLE with the convenience of SPE. The aqueous sample is absorbed onto an inert solid support, and the analytes are extracted by passing a water-immiscible organic solvent through the material. This avoids the emulsion problems often encountered in LLE.[7]
-
Microextraction Techniques: These are miniaturized versions of traditional extraction methods, designed to use significantly less solvent and sample. Examples include microextraction by packed sorbent (MEPS) and dispersive liquid-liquid microextraction (DLLME), which offer reliable results for NPS determination.[6][8]
Table 1: Comparison of Common Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages | Common Matrices |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases based on solubility. | Low cost, flexible, effective at removing inorganic salts. | Labor-intensive, large solvent volumes, emulsion formation. | Urine, Blood |
| Solid-Phase Extraction (SPE) | Selective retention of analytes on a solid sorbent, followed by elution.[9] | High selectivity, high recovery, easily automated, clean extracts.[11] | Higher cost, requires method development. | Blood, Urine, Plasma, Hair |
| Supported Liquid Extraction (SLE) | LLE mechanism performed on a solid support material.[7] | Faster than LLE, no emulsions, reproducible, automatable.[7] | Moderate cost, less selective than SPE. | Blood, Urine, Plasma, Serum |
| Microextraction (e.g., DLLME) | Rapid partitioning of analytes into a small volume of extraction solvent dispersed in the sample.[6] | Very low solvent consumption, fast, high enrichment factor. | Sensitive to experimental parameters, smaller sample volumes. | Urine, Oral Fluid |
Part 2: Core Analytical Methodologies
The identification and quantification of NPS rely on a suite of sophisticated analytical instruments. Hyphenated techniques, which couple a separation method with a detection method, are the cornerstone of modern forensic analysis.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has long been a workhorse in forensic laboratories. It separates compounds based on their volatility and interaction with a stationary phase inside a capillary column. The separated compounds then enter a mass spectrometer, which bombards them with electrons (electron ionization), causing them to fragment in a reproducible manner. This fragmentation pattern, or "mass spectrum," serves as a chemical fingerprint for identification.
Causality Behind its Use: GC often provides excellent separation of structurally similar isomers, which is a common feature of NPS.[3] Furthermore, extensive libraries of electron ionization mass spectra exist, aiding in the identification of known compounds.[3]
Limitations: A significant drawback is the requirement for analytes to be thermally stable and volatile. Many NPS are not, and the high temperatures of the GC injection port can cause them to degrade, complicating analysis.[12] Chemical derivatization is often required to improve volatility and stability.[10][11]
Experimental Protocol: Generic GC-MS Analysis for Synthetic Cathinones
-
Sample Preparation: Extract 1 mL of urine using a mixed-mode SPE cartridge. Elute the analytes and evaporate the solvent to dryness.
-
Derivatization: Reconstitute the dried extract in 50 µL of ethyl acetate and add 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Heat at 70°C for 30 minutes to create more volatile TMS derivatives.
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Separation: Use a capillary column (e.g., HP-5MS) with a temperature program that starts at 100°C and ramps up to 300°C to separate the compounds.
-
MS Detection: Operate the mass spectrometer in full scan mode to collect mass spectra from m/z 40 to 550. For quantification, selective ion monitoring (SIM) mode can be used for higher sensitivity.[11]
-
Data Analysis: Compare the obtained mass spectra and retention times against a library of known synthetic cathinone standards for identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the preferred method for NPS analysis in most forensic toxicology labs.[13] It separates compounds in a liquid phase, which is suitable for a much wider range of molecules than GC, as it does not require the analytes to be volatile. After separation, the analytes are ionized (commonly via electrospray ionization, ESI) and enter a tandem mass spectrometer (e.g., a triple quadrupole).
Causality Behind its Use: The power of LC-MS/MS lies in its exceptional sensitivity and specificity.[13] In Multiple Reaction Monitoring (MRM) mode, the first quadrupole selects a specific precursor ion (typically the protonated molecule [M+H]+), which is then fragmented in the second quadrupole. The third quadrupole then monitors for specific, characteristic product ions. This two-stage filtering process dramatically reduces background noise and allows for the confident detection and quantification of substances at very low concentrations.[14]
Experimental Protocol: General LC-MS/MS Screening for NPS in Blood
-
Sample Preparation: Perform a protein precipitation on 100 µL of blood by adding 300 µL of cold acetonitrile. Vortex and centrifuge to pellet the proteins. Evaporate the supernatant and reconstitute in 100 µL of mobile phase.
-
LC Separation: Inject 5 µL onto a C18 reverse-phase column. Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. Run a gradient from 5% B to 95% B over 10 minutes.
-
MS/MS Detection: Operate the mass spectrometer in positive ion ESI mode. For each target NPS, set up at least two MRM transitions (precursor ion → product ion) to ensure specificity.
-
Data Analysis: Integrate the peak areas for the specific MRM transitions. Identification is confirmed if the retention time matches that of a reference standard and the ratio of the two product ions is within an acceptable tolerance.
High-Resolution Mass Spectrometry (HRMS)
HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) and Orbitrap systems, provide highly accurate mass measurements, allowing for the determination of an ion's elemental formula.[1][5] This is a powerful tool for identifying "unknown" substances for which no reference standard exists.[13] HRMS also allows for retrospective data analysis; since all data is collected in full scan, a dataset can be re-interrogated for newly emerged NPS without having to re-run the sample.[1][13]
Spectroscopic Techniques for Structural Elucidation
While mass spectrometry is excellent for detection, spectroscopy provides deeper structural information.
-
Raman Spectroscopy: This technique provides a vibrational fingerprint of a molecule and is highly specific. Handheld Raman devices are increasingly used for on-site, non-destructive testing of seized materials.[9][15] Studies have shown that using a 1064nm laser source has significant advantages over the more common 785nm laser, as it reduces fluorescence interference from complex sample matrices, leading to better identification.[15][16]
-
Infrared Ion Spectroscopy (IRIS): This advanced, mass spectrometry-based technique can definitively distinguish between isomers (molecules with the same mass but different structures), which is a major challenge in NPS analysis.[17] This is critical as the legal status of an NPS can depend on minor differences in its chemical structure, such as the position of a substituent on a phenyl ring.[17]
Part 3: The Analytical Workflow and Emerging Technologies
An effective response to the NPS challenge requires an integrated workflow that combines rapid screening with robust confirmation.
Workflow Visualization
The following diagram illustrates a typical workflow for NPS analysis in a forensic laboratory, from sample receipt to final report.
Caption: General laboratory workflow for NPS analysis.
Table 2: Comparison of Core Analytical Techniques
| Technique | Principle | Sensitivity | Specificity | Key Application |
| Immunoassay | Antibody-antigen binding for detection of a specific drug class.[14] | Moderate | Low-Moderate | Rapid, high-throughput screening of known drug classes.[4] |
| GC-MS | Separation by volatility, identification by mass spectral fingerprint.[3] | High | High | Confirmation; separation of isomers.[3] |
| LC-MS/MS | Separation in liquid phase, detection by specific precursor/product ions.[14] | Very High | Very High | "Gold standard" for quantification and confirmation of known NPS.[13] |
| LC-HRMS | Separation in liquid phase, detection by highly accurate mass measurement.[1] | Very High | Very High | Screening for unknowns, retrospective analysis, structure elucidation.[13] |
| Raman Spectroscopy | Inelastic scattering of laser light provides a molecular fingerprint.[16] | Low-Moderate | Very High | Rapid, non-destructive field identification of seized materials.[16] |
Emerging Technologies
-
Ambient Ionization MS: Techniques like Direct Analysis in Real Time (DART-MS) allow for the rapid analysis of samples in their native state with minimal to no preparation.[12][18] This is highly valuable for on-site analysis of seized materials, reducing backlogs in forensic labs.[12]
-
Artificial Intelligence (AI): The constant emergence of new NPS means reference standards are often unavailable.[4] Recent advances in deep learning and AI are addressing this by accurately predicting the tandem mass spectra of novel compounds from their chemical structures alone.[2] This allows laboratories to tentatively identify new drugs faster than ever before.[2][4]
Decision-Making in Method Selection
The choice of technique is driven by the analytical question. The following diagram provides a logical decision tree for method selection.
Caption: Decision tree for selecting an analytical method.
Conclusion: An Integrated and Adaptive Future
The dynamic nature of the NPS market requires an equally dynamic analytical response. No single technique can address all challenges. The future of NPS detection lies in an integrated, adaptive framework that combines the high-throughput capabilities of screening assays with the specificity of LC-MS/MS and the broad detection window of HRMS.[4] The incorporation of portable technologies like Raman and DART-MS for field testing, coupled with the predictive power of AI for identifying brand-new threats, will be crucial. Ultimately, success depends on interdisciplinary collaboration and the rapid sharing of data between analytical chemists, toxicologists, and public health agencies to stay ahead in this ongoing public health challenge.[4]
References
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- Comprehensive review of the detection methods for synthetic cannabinoids and c
- NPS: A (somewhat) useful metric, not a magic wand. (2023, October 30). UNSW BusinessThink.
- Novel Psychoactive Substances. Thermo Fisher Scientific - TW.
- A review of emerging substance use and their analytical detection techniques. (2025, September 9).
- Novel Psychoactive Substances (NPS) analysis. SCIEX.
- Mass-Spectrometry-Based Identification of Synthetic Drug Isomers Using Infrared Ion Spectroscopy. Analytical Chemistry.
- Forensic Analysis of Synthetic Cathinones on Nanomaterials-Based Platforms: Chemometric-Assisted Voltametric and UPLC-MS/MS Investig
- Analytical Techniques for the Detection of Novel Psychoactive Substances and Their Metabolites.
- Identification of new psychoactive substances (NPS) by Raman spectroscopy. (2018, September 4). Journal of Raman Spectroscopy.
- Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. (2026, March 12). Spectroscopy Online.
- Forensic Chemical Analysis of Synthetic Cathinones Using Portable Mass Spectrometric Instrument
- Identification of new psychoactive substances (NPS) using handheld Raman spectroscopy employing both 785 and 1064nm laser sources. (2017, April 15).
- The Shortcomings of NPS and How AI Can Elev
- Synthetic Cathinones’ Comprehensive Screening and Classification by Voltammetric and Chemometric Analyses: A Powerful Method for On-Site Forensic Applications. (2024, October 25). Analytical Chemistry.
- Identification of Synthetic Cathinones in Seized Materials: A Review of Analytical Strategies Applied in Forensic Chemistry. (2022, February 13). Journal of the Brazilian Chemical Society.
- Advances in analytical methodologies for detecting novel psychoactive substances: a review. (2024, December 30). Journal of Analytical Toxicology.
- Sample preparation strategies for the determination of psychoactive substances in biological fluids. (2020, December 6).
- Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials.
- Maximize Detection of “Spice” with new Synthetic Cannabinoid Assay. Thermo Fisher Scientific.
- 4 NPS Challenges for Customer Success Teams. (2017, March 20). ClientSuccess CSM Resources.
- Identification of Emerging Novel Psychoactive Substances by Retrospective Analysis of Population-Scale Mass Spectrometry Data Sets. (2023, November 15). Analytical Chemistry.
- Deep Learning-Enabled MS/MS Spectrum Prediction Facilitates Automated Identification Of Novel Psychoactive Substances. (2023, December 4).
- The Top 5 Challenges That Hold Companies Back from Leveraging NPS Data to Develop and Improve Products. Alchemer.
- Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. (2023, March 14). MDPI.
- Spectro‐Microscopic Techniques for Studying Nanoplastics in the Environment and in Organisms.
- Determination of Synthetic Cathinones in Urine... : Journal of Analytical Toxicology. Ovid.
- Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. (2024, August 30). MDPI.
- A Review of Spectroscopic Techniques used for the Quantification and Classification of Microplastics and Nanoplastics in the Environment. (2024, November 19). Spectroscopy Online.
- Tracedetect synthetic cannabinoids Multi 4TD test. nal von minden.
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- Sample preparation strategies for the determination of psychoactive substances in biological fluids.
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Architecting the Next Generation of Therapeutics: A Technical Blueprint for the Discovery and Synthesis of Research Chemicals
The landscape of pharmaceutical research is undergoing a fundamental paradigm shift. As a Senior Application Scientist navigating the intersection of computational design and empirical synthesis, I have observed that the era of linear, trial-and-error drug discovery is obsolete. Today, the discovery and synthesis of new research chemicals demand a highly integrated, deterministic approach.
This whitepaper outlines the core technical methodologies driving modern drug development. By synthesizing Artificial Intelligence (AI), High-Throughput Experimentation (HTE), and Continuous Flow Chemistry, we can construct self-validating pipelines that drastically reduce attrition rates and accelerate the path from in silico target to scalable Active Pharmaceutical Ingredient (API).
Phase 1: The Computational Vanguard – AI and Rational Design
The traditional bottleneck in drug discovery has always been the sheer magnitude of chemical space (estimated at 1060 possible molecules). Relying on empirical screening alone is statistically futile. Today, Artificial Intelligence (AI) and Machine Learning (ML) serve as the fundamental engines for target identification and virtual screening[1].
The Causality of Choice: Why deploy deep learning models over traditional Computer-Aided Drug Design (CADD)? Traditional CADD relies on rigid, physics-based equations that often fail to account for the dynamic, non-linear conformational shifts of proteins in vivo. Deep learning models, conversely, excel at pattern recognition across massive, unstructured datasets, allowing us to predict binding affinities and pharmacokinetic properties (such as toxicity and logP) with unprecedented accuracy[1].
Protocol 1: AI-Guided Virtual Screening (VS) Workflow
-
Target Ingestion: Input genomic and proteomic data into structural prediction models (e.g., AlphaFold) to identify druggable binding pockets.
-
Feature Extraction: Utilize deep neural networks to extract molecular features from a library of 108 virtual compounds.
-
Affinity Prediction: Run molecular docking simulations combined with ML-based quantitative structure-activity relationship (QSAR) scoring to rank the top 1,000 candidates.
-
Self-Validation Mechanism (The Decoy Test): Seed the virtual library with known "decoy" molecules (structurally similar but biologically inactive). If the AI model ranks decoys in the top 5th percentile, the scoring function is mathematically penalized and retrained before any physical synthesis begins.
Phase 2: High-Throughput Experimentation (HTE) – The Empirical Engine
Once in silico hits are identified, they must be synthesized. High-Throughput Experimentation (HTE) has revolutionized this phase by allowing chemists to execute large arrays of rationally designed experiments in parallel[2]. Modern pharmaceutical laboratories have transitioned to ultraHTE, performing reactions in miniaturized 1536-well microtiter plates using ~1 μL reaction volumes[3].
The Causality of Choice: We utilize ultraHTE not merely to "go fast," but to generate statistically robust datasets. Traditional bench chemistry suffers from survivorship bias—only successful reactions are recorded. UltraHTE captures both positive and negative reaction data, which is mathematically critical for training the next generation of AI predictive models[3].
Protocol 2: UltraHTE for Cross-Coupling Optimization
-
Substrate & Catalyst Dosing: Use acoustic liquid handling to dispense nanoliter volumes of diverse palladium precursors, ligands, and bases into a 1536-well plate inside a nitrogen-filled glovebox.
-
Reaction Execution: Seal the plate with a specialized chemically resistant film and incubate in a precision thermal block at 80°C for 4 hours.
-
Quench & Analysis: Unseal and rapidly quench with a standardized solvent matrix, followed by direct injection into a high-throughput UPLC-MS.
-
Self-Validation Mechanism (Internal Standardization): Dose an inert internal standard (e.g., 4,4'-di-tert-butylbiphenyl) into the initial solvent matrix. If the internal standard's MS peak area deviates by >5% across any well in the plate, the acoustic dispenser's calibration is flagged, immediately invalidating potential false negatives in that quadrant.
Phase 3: Advanced Synthesis Modalities
To transition from early-stage discovery to scalable manufacturing, we must abandon legacy batch reactors in favor of advanced modalities: Late-Stage Functionalization (LSF) and Continuous Flow Chemistry.
Late-Stage Functionalization (LSF)
LSF utilizes unactivated C–H bonds on complex drug leads as points of diversification[4].
The Causality of Choice: Historically, modifying a single functional group on a complex lead required a complete de novo retrosynthetic redesign. LSF bypasses this, allowing medicinal chemists to directly install new functional groups (e.g., via photoredox catalysis) onto the nearly finished molecule. This drastically improves drug-like properties (such as blocking metabolic hotspots) while preserving resource economy[4].
Continuous Flow Chemistry
Flow chemistry involves pumping reagents through continuous micro-channels rather than mixing them in a static flask. This technology is now heavily endorsed by the FDA for API manufacturing, utilized in the production of blockbuster drugs like Orkambi® and Dolutegravir[5].
The Causality of Choice: Batch reactors suffer from poor surface-area-to-volume ratios, leading to dangerous thermal runaways in highly exothermic reactions. Flow reactors provide near-instantaneous mass and heat transfer. By confining hazardous or high-temperature, high-pressure (HTHP) reactions to micro-capillaries, we achieve reaction profiles that are physically impossible (and catastrophically unsafe) in batch[5].
Fig 2. Continuous flow synthesis workflow with real-time PAT feedback.
Protocol 3: Continuous Flow Photochemical Synthesis
-
Pre-Reaction Priming: Flush the fluoropolymer (PFA) reactor tubing with degassed solvent using precision dual-syringe pumps to eliminate oxygen, which quenches radical intermediates.
-
Steady-State Equilibration: Introduce Reagents A and B at calculated flow rates to achieve a precise residence time (e.g., 5 minutes) within the LED-irradiated reactor zone.
-
Product Collection: Route the output stream through an in-line Process Analytical Technology (PAT) cell (e.g., FlowIR).
-
Self-Validation Mechanism (PAT Gating): The automated collection valve remains diverted to waste until the IR absorbance of the target product peak maintains a <2% variance over three consecutive residence times. This ensures that only chemically uniform, steady-state API is collected, guaranteeing batch-to-batch reproducibility.
Quantitative Data Presentation
To contextualize the operational superiority of these modern methodologies, the following table summarizes the physical and operational parameters across synthesis modalities.
Table 1: Quantitative Comparison of Chemical Synthesis Modalities
| Parameter | Traditional Batch | UltraHTE (1536-well) | Continuous Flow |
| Reaction Volume | 5 mL – 5000 L | 1 μL – 5 μL | 0.1 mL – 100 L (Continuous) |
| Heat Transfer (W/m²K) | ~50 – 200 | ~100 – 300 | ~500 – 10,000+ |
| Mixing Time | Seconds to Minutes | Milliseconds | Microseconds to Milliseconds |
| Data Yield per Day | 1 – 10 data points | 1,500+ data points | Continuous steady-state data |
| Primary Utility | Legacy scale-up | Reaction discovery & ML training | API manufacturing & hazardous chemistry |
Conclusion
References
-
Artificial Intelligence in Drug Discovery: A Comprehensive Review Atlantis Press URL:[Link]
-
The Implementation and Impact of Chemical High-Throughput Experimentation at AstraZeneca ACS Catalysis URL:[Link]
-
Practical High-Throughput Experimentation for Chemists ACS Medicinal Chemistry Letters URL:[Link]
-
Late-stage Functionalization for Improving Drug-like Molecular Properties Chemical Reviews URL:[Link]
-
Late-stage C–H functionalization offers new opportunities in drug discovery Nature Reviews Chemistry URL:[Link]
-
Continuous Flow Chemistry: Revolutionizing Pharma Manufacturing Contract Pharma URL:[Link]
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spectroscopic analysis (NMR, IR) of tetralin derivatives
Spectroscopic Elucidation of Tetralin Derivatives: A Methodological Whitepaper on NMR and IR Analysis in Drug Development
Executive Summary
As a Senior Application Scientist, I frequently encounter the 1,2,3,4-tetrahydronaphthalene (tetralin) scaffold in early-stage drug discovery. This privileged bicyclic motif forms the hydrophobic core of numerous FDA-approved therapeutics, ranging from the antidepressant sertraline to the Parkinson’s disease agonist rotigotine, as well as complex anthracycline anticancer agents[1]. However, the structural elucidation of tetralin derivatives presents unique spectroscopic challenges. This whitepaper provides an in-depth, causality-driven guide to the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiling of tetralin systems, designed to empower researchers with self-validating analytical workflows.
Conformational Dynamics: The "Twisted Half-Chair"
To accurately interpret the spectra of tetralin derivatives, one must first understand the physical causality behind the data. The alicyclic ring of tetralin is fused directly to a rigid aromatic system. This topological constraint prevents the saturated ring from adopting a perfect, low-energy chair conformation. Instead, it is forced into a [2].
In standard six-membered cyclic systems, diaxial coupling constants ( J -values) typically range from 8 to 13 Hz, while equatorial-equatorial couplings are much smaller (2–6 Hz). However, in the distorted tetralin system, these classical "rules of thumb" break down[2]. The pseudo-axial and pseudo-equatorial protons exhibit compressed and overlapping J -values. Consequently, the homobenzylic protons (C2/C3) often manifest as highly complex multiplets that defy simple first-order analysis, necessitating the use of 2D NMR techniques for unambiguous assignment[2].
Causality of J-coupling deviations in tetralin's twisted half-chair conformation.
Spectroscopic Profiling: NMR & IR Signatures
Nuclear Magnetic Resonance (NMR)
The 1 H NMR spectrum of the tetralin core is distinctly partitioned by the anisotropic deshielding cone of the aromatic ring. The centered around 7.06 ppm[3]. The benzylic aliphatic protons (C1/C4) are strongly deshielded, typically resonating between 2.70 and 2.85 ppm. The homobenzylic protons (C2/C3) are further removed from the aromatic ring's influence, appearing upfield around 1.70 to 1.85 ppm[4].
In 13 C NMR, the symmetry and substitution of the scaffold dictate the peak count. For an unsubstituted tetralin core, the, while the homobenzylic carbons (C2/C3) appear at 23.3 ppm[5]. The bridgehead quaternary carbons (C4a/C8a) are typically found downfield at 137.1 ppm[5].
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy provides orthogonal validation of the molecule's functional group topology. The tetralin scaffold exhibits a dual C-H stretching signature: occur above 3000 cm⁻¹ (typically 3128–3000 cm⁻¹), while the robust of the saturated ring dominate the 2939–2800 cm⁻¹ region[6][7]. If the scaffold is oxidized to a tetralone (e.g., 1-tetralone), a highly diagnostic, conjugated carbonyl (C=O) stretch emerges between 1691 and 1697 cm⁻¹[7].
Quantitative Data Summaries
Table 1: Typical 1 H and 13 C NMR Chemical Shifts of the Tetralin Core | Position | 1 H Shift (ppm) | 13 C Shift (ppm) | Multiplicity / Spectroscopic Notes | | :--- | :--- | :--- | :--- | | C1 / C4 (Benzylic) | 2.70 – 2.85 | 29.3 | Triplet-like multiplets; strongly deshielded by the aromatic ring. | | C2 / C3 (Homobenzylic) | 1.70 – 1.85 | 23.3 | Complex multiplets; driven by pseudo-axial/equatorial mixing. | | C5 – C8 (Aromatic) | 7.00 – 7.40 | 125.9 – 129.2 | Complex multiplets; highly dependent on ring substitution. | | C4a / C8a (Bridgehead) | N/A | 137.1 | Quaternary carbons; exhibit low intensity in 1D 13 C spectra. |
Table 2: Characteristic FT-IR Vibrational Frequencies
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Diagnostic Significance |
|---|---|---|---|
| Aromatic C-H Stretch | 3128 – 3000 | Weak to Medium | Indicates the presence of the fused benzene ring. |
| Aliphatic C-H Stretch | 2939 – 2800 | Strong | Confirms the intact saturated alicyclic ring. |
| Tetralone C=O Stretch | 1691 – 1697 | Very Strong | Highly diagnostic for 1-tetralone derivatives. |
| Aromatic C=C Stretch | ~1600, ~1450 | Medium | Confirms aromatic ring conjugation. |
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that every data point is internally calibrated.
Protocol A: High-Resolution NMR Acquisition
-
Sample Preparation: Accurately weigh 15–20 mg of the tetralin derivative and dissolve it completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: TMS acts as the absolute internal zero-point (0.00 ppm) for chemical shift referencing, while the deuterium in CDCl₃ provides the frequency lock to prevent magnetic field drift during acquisition[5].
-
-
Instrument Tuning & Matching: Insert the 5 mm NMR tube into a 400 MHz (or higher) spectrometer. Perform automated tuning and matching (ATMA) and gradient shimming.
-
Causality: Tetralin's complex C2/C3 multiplets require extreme magnetic field homogeneity. Poor shimming will artificially broaden these peaks, destroying any resolvable J -coupling fine structure.
-
-
Pulse Sequence Calibration ( 1 H): Utilize a 30° pulse angle (zg30 on Bruker systems) with a relaxation delay (d1) of 2 seconds.
-
Causality: Why a 30° pulse instead of 90°? The 30° pulse requires a significantly shorter relaxation time, allowing for faster scan accumulation while maintaining strictly quantitative integration between the rigid aromatic protons and the more mobile aliphatic protons.
-
-
Data Processing: Apply a mild exponential window function (LB = 0.3 Hz) prior to Fourier Transformation to optimize the signal-to-noise ratio without sacrificing the resolution of the pseudo-axial couplings.
Protocol B: ATR-FTIR Spectroscopic Profiling
-
Background Validation: Prior to sample loading, acquire a 16-scan background spectrum of the clean, empty ATR crystal (Diamond or ZnSe).
-
Causality: Atmospheric water vapor and CO₂ exhibit strong, sharp rovibrational bands that can mask the critical aliphatic C-H stretching region (2939–2800 cm⁻¹) of the tetralin scaffold. The background scan mathematically subtracts this interference[7].
-
-
Sample Application: Place 1–2 mg of the solid (or 1 drop of liquid) directly onto the ATR crystal. Apply the pressure anvil until the force gauge indicates optimal contact.
-
Causality: Intimate contact with the crystal is required for the evanescent wave to penetrate the sample. Insufficient pressure leads to artificially weak signals, particularly in the high-frequency C-H stretching regions.
-
-
Spectral Acquisition: Acquire 32 scans at a resolution of 4 cm⁻¹. Process the data with an ATR correction algorithm to account for the wavelength-dependent penetration depth of the IR beam.
Logical workflow for the spectroscopic structural elucidation of tetralin derivatives.
References
-
[1] Ohno Y., et al. "Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives." ResearchGate / Arch. Pharm. URL: [Link]
-
[2] Erdélyi M., et al. "Regioisomerism in the Synthesis of a Chiral Aminotetralin Drug Compound: Unraveling Mechanistic Details and Diastereomer-Specific In-Depth NMR Investigations." ACS Publications (The Journal of Organic Chemistry). URL: [Link]
-
[6] McQuarrie S., et al. "Vibrational study of polymorphism of tetralin derivative for treatment of cardiovascular diseases." ResearchGate. URL: [Link]
-
[7] "Synthesis of Aryl Tetralone Derivatives by Chalcone Route." Hilaris Publisher. URL:[Link]
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molecular weight and formula of 6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine
An In-Depth Technical Guide to 6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine: A Versatile Halogenated Building Block
Abstract
6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral, di-halogenated amine derivative built upon the privileged tetralin scaffold.[1] This guide provides a comprehensive analysis of its physicochemical properties, plausible synthetic pathways, chemical reactivity, and strategic importance for researchers, scientists, and professionals in drug development. The presence of distinct halogen atoms (bromine and chlorine) combined with a primary amine on a structurally significant core makes this compound a highly versatile intermediate for creating complex molecular architectures and for fine-tuning pharmacodynamic and pharmacokinetic properties in medicinal chemistry.[1][2]
Introduction: The Strategic Value of Halogenated Tetralins
The 1,2,3,4-tetrahydronaphthalene, or tetralin, ring system is a cornerstone in medicinal chemistry. It is a key structural element in numerous biologically active compounds, including the widely-used antidepressant sertraline and various anticancer agents where it serves as a DNA-intercalating moiety.[3][4] The conformational rigidity and lipophilic nature of the tetralin scaffold make it an excellent platform for constructing molecules that can effectively interact with biological targets.
The introduction of halogen atoms onto this scaffold is a well-established strategy in modern drug discovery. Halogens can profoundly influence a molecule's properties by modulating its lipophilicity, metabolic stability, and binding affinity to target receptors.[5] Specifically, heavier halogens like chlorine and bromine can participate in "halogen bonding," a non-covalent interaction with Lewis bases in a protein's binding pocket, which can significantly enhance binding affinity and selectivity.[2] The compound 6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine embodies these principles, offering a unique combination of a proven scaffold, a reactive amine handle, and two distinct halogens for chemical diversification and property modulation.
Core Physicochemical Properties
The fundamental properties of 6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine are summarized below. This data provides the essential foundation for its use in synthetic and medicinal chemistry applications.
Table 1: Key Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 6-bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine | [1] |
| Molecular Formula | C₁₀H₁₁BrClN | [1][6] |
| Molecular Weight | 260.56 g/mol | [1][6] |
| Canonical SMILES | C1CC(C2=C(C1)C(=C(C=C2)Br)Cl)N | [1] |
| InChI Key | ZGZMNTZMAGGRIK-UHFFFAOYSA-N | [1] |
| CAS Number | 1273663-89-0, 1337152-88-1 |[1][6] |
Table 2: Computed Physicochemical Descriptors
| Descriptor | Value | Significance | Source(s) |
|---|---|---|---|
| XLogP3-AA | 3.2 | Indicates moderate lipophilicity, relevant for membrane permeability. | [6] |
| Topological Polar Surface Area (TPSA) | 26 Ų | Suggests good potential for oral bioavailability. | [6] |
| Hydrogen Bond Donor Count | 1 | The primary amine can act as an H-bond donor in receptor interactions. | [6] |
| Hydrogen Bond Acceptor Count | 1 | The nitrogen atom can act as an H-bond acceptor. | [6] |
| Rotatable Bond Count | 0 | Indicates a conformationally constrained structure. |[6] |
Synthesis and Mechanistic Considerations
The synthesis of 6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine can be approached through a multi-step sequence starting from a suitable tetralone precursor. The general strategy involves the sequential introduction of the halogen atoms onto the aromatic ring, followed by the conversion of a ketone to a primary amine.[1]
A plausible synthetic workflow is outlined below. The causality behind this pathway lies in leveraging established, high-yielding reactions common in organic synthesis. The final step, reductive amination, is a cornerstone of amine synthesis due to its efficiency and operational simplicity.
Caption: Plausible synthetic workflow for the target compound.
Exemplary Protocol: Reductive Amination
The conversion of the ketone intermediate to the final amine product is a critical step. The Leuckart reaction and its modern variants provide a robust method for this transformation.[7] Below is a representative protocol based on reductive amination principles.
Objective: To convert 6-Bromo-5-chloro-1-tetralone to 6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine.
Materials:
-
6-Bromo-5-chloro-1-tetralone (1.0 eq)
-
Ammonium acetate (10 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 6-Bromo-5-chloro-1-tetralone in methanol. This solvent is chosen for its ability to dissolve both the organic substrate and the amine source.
-
Imine Formation: Add ammonium acetate in excess. This serves as the nitrogen source and drives the equilibrium towards the formation of the intermediate imine by reacting with the ketone. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride portion-wise. NaBH₃CN is a mild and selective reducing agent, ideal for reducing the C=N bond of the imine to an amine without affecting the ketone or aromatic halogens.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Workup and Extraction: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Partition the residue between dichloromethane (DCM) and saturated aqueous NaHCO₃. The organic layer is separated, washed with brine, dried over anhydrous MgSO₄, and filtered. The use of a basic wash neutralizes any remaining acidic species.
-
Purification: Concentrate the organic layer in vacuo. The crude product can then be purified by column chromatography on silica gel to yield the pure amine.
Chemical Reactivity and Synthetic Applications
The molecule possesses three primary points for chemical modification, making it a valuable building block for generating diverse chemical libraries.
Caption: Key reactivity pathways for chemical diversification.
-
The Primary Amine: The amine at the C1 position is a versatile nucleophile. It can readily undergo standard transformations such as N-alkylation, N-acylation (to form amides), and N-arylation, allowing for the introduction of a wide array of substituents.
-
The Bromo Substituent: The bromine atom at the C6 position is particularly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This enables the formation of new carbon-carbon or carbon-nitrogen bonds, providing a powerful tool for extending the molecular framework.
-
The Chloro Substituent: While less reactive than bromine in many cross-coupling reactions, the chlorine at the C5 position can still participate under specific catalytic conditions or can be used to fine-tune the electronic properties of the aromatic ring.
Strategic Importance in Drug Development
The utility of this compound in a drug discovery context is multifaceted:
-
Scaffold for Library Synthesis: Its multiple reactive sites allow it to serve as a starting point for the parallel synthesis of large libraries of analogues for structure-activity relationship (SAR) studies.
-
Halogen Tuning: The distinct electronic and steric properties of bromine and chlorine allow for precise "halogen tuning." Researchers can systematically explore how each halogen, or the combination, influences target binding and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The potential for halogen bonding can be a critical factor in optimizing lead compounds.[2]
-
Stereospecific Synthesis: As a chiral molecule, the separated enantiomers of 6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine can be used to develop stereospecific drugs, which often exhibit improved potency and reduced off-target effects compared to their racemic counterparts.[1]
Conclusion
6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine is more than a simple chemical intermediate; it is a strategically designed building block for modern medicinal chemistry. It combines a biologically relevant tetralin core with the synthetic versatility of a primary amine and the property-modulating effects of two distinct halogen atoms. For researchers engaged in the design and synthesis of novel therapeutics, this compound offers a robust platform for exploring chemical space and developing next-generation drug candidates with optimized properties.
References
- 6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine - EvitaChem.
- 6-bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine - Guidechem.
- Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives - ResearchG
- New Thiazoline-Tetralin Derivatives and Biological Activity Evalu
- Applic
- Retrospection of the USFDA-Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery - PubMed.
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
- New Halogen-Containing Drugs Approved by FDA in 2021 - PMC.
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- 5. Retrospection of the USFDA-Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery: A Perspective of Approved Drugs Between 2019 and 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. mdpi.com [mdpi.com]
Mastering the Handling and Reactivity of Brominated Aromatic Compounds: A Comprehensive Safety and Methodological Guide
As researchers and drug development professionals, we frequently rely on brominated aromatic compounds—ranging from simple bromobenzenes to complex polybrominated scaffolds—as indispensable electrophiles in transition-metal-catalyzed cross-couplings and as structural motifs in active pharmaceutical ingredients. However, the unique thermodynamic stability of the C–Br bond, coupled with the dense electron clouds of the aromatic ring, imparts specific toxicological and reactivity hazards.
This whitepaper synthesizes field-proven process chemistry insights with mechanistic toxicology, providing a self-validating framework for the safe handling, scaling, and disposal of brominated aromatic compounds.
Mechanistic Toxicology and Hazard Profiling
Brominated aromatics present a dual hazard profile: acute chemical reactivity in the laboratory and chronic persistence in biological and environmental systems.
-
Hepatotoxicity and Metabolic Activation: Simple aryl bromides like bromobenzene are not merely skin and eye irritants[1]. In vivo, they are metabolized by cytochrome P450 enzymes into highly reactive arene oxides (epoxides). These electrophilic intermediates covalently bind to hepatic proteins, leading to severe liver and kidney damage[2].
-
Environmental Persistence: Polybrominated compounds, historically used as flame retardants (e.g., hexabromobenzene, decabromodiphenyl ether), are highly hydrophobic[3]. Their resistance to aliphatic nucleophilic substitution makes them environmentally persistent, bioaccumulative, and capable of disrupting central nervous system development[4],[5].
-
Flammability and Vapor Pooling: Bromobenzene has a flash point of 51°C[6]. Because its vapors are significantly heavier than air, they can pool in unventilated areas or near the floor, traveling long distances to ignition sources and creating severe explosion risks[1],[7].
Quantitative Hazard Comparison
| Compound | Flash Point | Acute Health Hazard | Exothermic Runaway Risk | Environmental Profile |
| Bromobenzene | 51°C | Skin Irrit. 2; Hepatotoxic[1],[2] | Moderate | Aquatic Chronic 2[1] |
| 3-Bromophenol | >100°C | Acute Tox. 4; Eye Dam. 2A[8] | Low | Aquatic Chronic 2[8] |
| 1-Bromo-3-(CF₃)benzene | 43°C | Skin Irrit. 2 | High (MTSR > 211°C)[9] | Persistent |
| Hexabromobenzene | N/A (Solid) | Neurotoxic (Developmental)[5] | Low | Highly Persistent[5] |
Causality in Safe Handling and Storage
Standard laboratory PPE is insufficient for continuous work with brominated solvents and reagents.
-
Permeation Resistance: Standard nitrile gloves offer poor resistance to halogenated aromatics. Viton gloves must be used, as their fluoroelastomer composition prevents the rapid permeation of bromobenzene through the material[1].
-
Static Discharge Mitigation: Due to the low flash points and heavy vapors of liquid aryl bromides, all receiving equipment and storage containers must be grounded and bonded[6]. The flow of non-conductive halogenated liquids generates static electricity, which can easily ignite pooled vapors[7].
-
Chemical Incompatibilities: Brominated aromatics must be strictly segregated from strong oxidizing agents (perchlorates, permanganates), alkaline earth metals (magnesium, calcium), and metallic salts, which can trigger violent degradation[2].
Process Safety in Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura and Buchwald-Hartwig cross-couplings of aryl bromides are foundational to drug discovery. However, scaling these reactions introduces severe thermal hazards.
The oxidative addition of Pd(0) into the Ar–Br bond, followed by transmetalation and reductive elimination, is highly exothermic. If reagents are combined in an "all-in" batch mode, the reaction can transition into a self-heating state[10]. For example, coupling 1-bromo-3-(trifluoromethyl)benzene with potassium vinyltrifluoroborate in 9:1 dioxane/water yields a Maximum Temperature of Synthesis Reaction (MTSR) of 211.5°C[9]. Because the boiling point of dioxane is only 101°C, this exotherm will trigger a catastrophic runaway reaction and solvent boil-off if active cooling fails[9].
To mitigate this, process chemists must shift from batch mode to controlled dosing.
Workflow for evaluating and mitigating exothermic runaway risks in aryl bromide coupling.
Self-Validating Experimental Protocol: Safe Suzuki-Miyaura Coupling
The following methodology details the safe execution of an exothermic aryl bromide cross-coupling, incorporating self-validating checks to ensure process integrity.
Step 1: System Purge and Inertion
-
Action: Charge the reactor with the boronic acid/trifluoroborate, base (e.g., K₂CO₃), and Pd-catalyst. Seal and purge the vessel with Argon via three vacuum-backfill cycles.
-
Causality: Oxygen not only deactivates the Pd(0) catalyst but also introduces a fire hazard when heating flammable solvents.
-
Self-Validation: Observe the Schlenk line bubbler; a consistent, static positive pressure without continuous bubbling confirms a hermetically sealed, inert system.
Step 2: Solvent Loading and Thermal Equilibration
-
Action: Add the degassed solvent mixture (e.g., 9:1 Dioxane/H₂O) and heat the reactor to 80°C.
-
Causality: Pre-heating ensures the catalyst is fully activated and the system is kinetically ready to consume the aryl bromide immediately upon addition, preventing reagent pooling.
Step 3: Controlled Dosing of Aryl Bromide
-
Action: Load the aryl bromide into a syringe pump and dose it into the reactor dropwise over 2 to 3 hours[10].
-
Causality: Dosing shifts the reaction from being kinetically limited to mass-transfer limited. By restricting the concentration of the electrophile, the heat generation rate (ΔH ≈ -221 kJ/mol) is throttled, keeping the system well below the MTSR[10],[9].
-
Self-Validation (Critical): Monitor the internal thermocouple during the first 5% of the addition. A transient temperature rise of 2–4°C must be observed, confirming reaction initiation. If no exotherm is observed, halt the addition immediately. Failure to initiate means the aryl bromide is accumulating, which will lead to a delayed, uncontrollable thermal spike.
Step 4: Quench and Phase Separation
-
Action: Cool the reactor to 20°C and slowly charge water to quench the reaction.
-
Causality: Water hydrolyzes active boron species and precipitates inorganic salts, halting any residual catalytic cycles.
-
Self-Validation: Test the pH of the aqueous layer. A pH > 8 confirms the inorganic base is fully dissolved and neutralized, ensuring the organic product remains partitioned in the organic phase.
Waste Management and Environmental Decontamination
Brominated aromatic waste must never be mixed with standard organic waste streams. Due to their aquatic toxicity and persistence, they require specialized disposal[1],[8].
For highly persistent polybrominated compounds (e.g., hexabromobenzene) where traditional incineration is inefficient, emerging environmental protocols utilize electrochemical debromination . In this process, brominated aromatics sorbed onto granular activated carbon (GAC) cathodes are subjected to an applied potential of -1.3 V/SHE. This targeted electrochemical reduction successfully cleaves the highly stable C–Br bonds, degrading the persistent pollutants into safer, lower-order analogues directly on the cathode[5].
References
-
Bromobenzene - SAFETY DATA SHEET Penta Chemicals URL: [Link]
-
BROMOBENZENE AR - Safety Data Sheet Loba Chemie URL:[Link]
-
Safety Data Sheet: Bromobenzene-d5 Zeochem AG / Chemdox URL:[Link]
-
Hazardous Substance Fact Sheet - Bromobenzene New Jersey Department of Health URL:[Link]
-
Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions Organic Process Research & Development (ACS Publications) URL:[Link]
-
Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species Organic Process Research & Development (ACS Publications) URL:[Link]
-
Update of the risk assessment of brominated phenols and their derivatives in food EFSA Journal (PMC) URL:[Link]
-
Electrochemical Debromination of Brominated Aromatic Flame Retardants Using Activated Carbon-Based Cathodes Environmental Science & Technology (ACS Publications) URL:[Link]
-
Survey of brominated flame retardants Stockholm Convention URL:[Link]
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. nj.gov [nj.gov]
- 3. chm.pops.int [chm.pops.int]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lobachemie.com [lobachemie.com]
- 7. sds.chemdox.com [sds.chemdox.com]
- 8. 3-Bromophenol: Properties, Safety information [ketonepharma.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Analytical Determination of 6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine
Introduction
6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a halogenated, chiral amine derivative of tetralin with the molecular formula C₁₀H₁₁BrClN.[1][2] Its structure, featuring both bromine and chlorine substituents on the aromatic ring and a primary amine on the saturated portion, makes it a compound of interest in medicinal chemistry and as an intermediate in complex organic synthesis.[1] The presence of these functional groups imparts unique chemical properties that necessitate the development of robust and specific analytical methods for its detection and quantification in various matrices.
This guide provides detailed application notes and protocols for the analysis of 6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine, designed for researchers, scientists, and professionals in drug development. The methodologies described herein are based on established principles of analytical chemistry for halogenated aromatic amines and are intended to serve as a comprehensive resource for developing and validating analytical procedures.
Physicochemical Properties
A thorough understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrClN | [1] |
| Molecular Weight | ~260.56 g/mol | |
| Chemical Class | Halogenated Amine | [1] |
| Appearance | Pale-yellow to Yellow-brown to Black Sticky Oil to Semi-Solid or Liquid | |
| Storage | Refrigerator |
Analytical Strategies: An Overview
The analytical strategy for 6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine should consider its key structural features: the aromatic chromophore, the basic amine group, and the halogen atoms. Based on these, the primary recommended techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. The presence of the substituted naphthalene ring system in the target analyte makes it suitable for UV detection.
Rationale for Method Design
-
Reversed-Phase Chromatography: A C18 stationary phase is proposed due to the non-polar nature of the tetralin backbone. This will allow for good retention and separation from more polar impurities.
-
Mobile Phase Selection: An acidic mobile phase (e.g., using formic acid or trifluoroacetic acid) is recommended to protonate the primary amine group. This minimizes peak tailing, which can occur due to the interaction of the basic amine with residual silanols on the silica-based stationary phase, and ensures a single, sharp peak for the analyte. Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and elution strength.
-
UV Detection: The aromatic ring with its halogen substituents is expected to have a strong UV absorbance. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and to assess peak purity. The optimal detection wavelength should be experimentally determined but is anticipated to be in the range of 220-280 nm.
Experimental Protocol: HPLC-UV Analysis
1. Instrumentation and Columns:
- HPLC system with a quaternary or binary pump, autosampler, and a PDA detector.
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Standards:
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (or Trifluoroacetic acid), analytical grade
- Reference standard of 6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine (purity ≥95%)
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm (or optimal wavelength determined by UV scan) |
4. Standard and Sample Preparation:
- Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water.
- Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Sample Preparation: Dissolve the sample in the initial mobile phase composition (30% B) to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
5. Data Analysis:
- Identify the analyte peak based on the retention time of the reference standard.
- Generate a calibration curve by plotting the peak area against the concentration of the working standards.
- Quantify the analyte in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[3] For amines, derivatization is often necessary to improve their volatility and chromatographic performance by masking the polar amine group.[4][5]
Rationale for Method Design
-
Derivatization: The primary amine group of the analyte can cause peak tailing and poor chromatographic resolution. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a perfluoroacylating agent (e.g., trifluoroacetic anhydride, TFAA) is recommended. This will create a less polar, more volatile derivative suitable for GC analysis.
-
Column Selection: A non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is suitable for the separation of halogenated aromatic compounds.[4]
-
MS Detection: Mass spectrometry provides high selectivity and structural information, which is crucial for unambiguous identification. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, aiding in identification.
Experimental Protocol: GC-MS Analysis
1. Instrumentation and Columns:
- GC system with a split/splitless injector and a mass selective detector (MSD).
- Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS).[4]
2. Reagents and Standards:
- Derivatizing agent (e.g., BSTFA with 1% TMCS, or TFAA)
- Anhydrous solvent (e.g., pyridine, acetonitrile, or ethyl acetate)
- Reference standard of 6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine (purity ≥95%)
3. Derivatization Procedure:
- Accurately weigh a known amount of the standard or sample into a reaction vial.
- Dissolve in a small volume of anhydrous solvent (e.g., 100 µL of pyridine).
- Add an excess of the derivatizing agent (e.g., 100 µL of BSTFA with 1% TMCS).
- Cap the vial tightly and heat at 70°C for 30 minutes.
- Cool to room temperature before injection.
4. GC-MS Conditions:
| Parameter | Condition |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min |
| Transfer Line Temp. | 290 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-500 |
5. Data Analysis:
- Identify the derivatized analyte peak by its retention time and mass spectrum.
- The mass spectrum should exhibit the molecular ion and characteristic fragment ions, including the isotopic pattern for one bromine and one chlorine atom.
- For quantification, selected ion monitoring (SIM) can be used to improve sensitivity and selectivity. A calibration curve can be constructed using a derivatized set of standards.
Spectroscopic Characterization
Spectroscopic methods are essential for the structural confirmation of 6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of protons in the molecule. The aromatic protons will appear in the downfield region (typically 6.5-8.0 ppm), while the protons on the saturated ring and the amine protons will be in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the aromatic carbons and the aliphatic carbons of the tetralin ring system.
Mass Spectrometry (MS)
As mentioned in the GC-MS section, the mass spectrum is a key tool for confirming the identity of the compound. The molecular ion peak and the isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be characteristic features.
Method Validation and System Suitability
Any analytical method developed based on these protocols must be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
System suitability tests should be performed before each analytical run to ensure the performance of the chromatographic system.
Visualizations
Caption: HPLC-UV workflow for the analysis of 6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine.
Caption: GC-MS workflow including the essential derivatization step for the analysis of the target amine.
Conclusion
The analytical methods outlined in this document provide a comprehensive starting point for the detection and quantification of 6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine. The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the availability of instrumentation. For routine quality control, HPLC-UV may be sufficient, while GC-MS offers higher specificity and is ideal for identification purposes and trace-level analysis. It is imperative that any method based on these protocols is thoroughly validated to ensure reliable and accurate results.
References
- 6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine - EvitaChem.
- 6-bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine - Guidechem.
- A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp.
- Advances in the Analysis of Persistent Halogenated Organic Compounds.
- 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine - Sigma-Aldrich.
- Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC.
Sources
Application Note: High-Affinity Profiling of 6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine in Monoaminergic Radioligand Binding Assays
Target Audience: Research Scientists, Medicinal Chemists, and in vitro Pharmacologists. Focus: Receptor binding assay methodologies, halogen bonding mechanisms, and quantitative affinity analysis.
Introduction & Pharmacological Context
The 1-aminotetralin (1,2,3,4-tetrahydronaphthalen-1-amine) scaffold is a privileged pharmacophore in neuropharmacology, forming the structural backbone of several potent monoaminergic agents, including selective serotonin reuptake inhibitors (SSRIs) and dopamine receptor ligands[1]. The introduction of specific halogen substituents to the aromatic ring of this scaffold drastically alters its pharmacodynamic profile.
6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a highly specialized chiral amine derivative. The strategic placement of bromine at the 6-position and chlorine at the 5-position serves a dual purpose:
-
Steric and Lipophilic Enhancement: The bulky halogens improve membrane permeability and optimize the compound's fit within the hydrophobic pockets of G-protein coupled receptors (GPCRs) and monoamine transporters.
-
Halogen Bonding (X-Bonding): Covalently bound heavy halogens (like Br and Cl) possess a " σ -hole"—a highly localized region of depleted electron density on the outermost surface of the halogen atom[2]. This electropositive crown acts as a Lewis acid, forming highly directional, non-covalent interactions with Lewis bases (such as the oxygen atoms of backbone carbonyls in the receptor's amino acid sequence)[3].
Understanding the binding kinetics of this compound requires robust, self-validating radioligand competition assays. This application note details the optimized protocols for evaluating the binding affinity ( Ki ) of 6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine against monoamine targets.
Fig 1: Logical flow of halogen bond formation enhancing receptor-ligand stabilization.
Assay Design & Causality (E-E-A-T Principles)
A radioligand competition assay measures the ability of an unlabeled compound (6-Bromo-5-chloro-1-aminotetralin) to compete with a known, radioisotope-labeled ligand for a specific receptor site. To ensure scientific integrity, every step of this protocol is designed with explicit causality:
-
Buffer Selection (50 mM Tris-HCl, pH 7.4): Maintains physiological pH. The addition of 0.1% Ascorbic Acid is critical when working with monoaminergic receptors to prevent the oxidative degradation of endogenous ligands and the receptor's sensitive thiol groups.
-
Divalent Cations (10 mM MgCl2 ): GPCRs (like Dopamine D2 and Serotonin 5−HT1A ) require divalent cations to stabilize the high-affinity ternary complex between the receptor, the agonist, and the intracellular G-protein.
-
Filter Pre-treatment (0.3% Polyethylenimine - PEI): Glass fiber (GF/B) filters carry a net negative charge, which can non-specifically bind positively charged amine ligands like 1-aminotetralins. Pre-soaking filters in PEI neutralizes this charge, drastically reducing non-specific binding (NSB) and improving the signal-to-noise ratio.
-
Self-Validating Controls: Every assay plate must include "Total Binding" wells (radioligand + vehicle) and "Non-Specific Binding" wells (radioligand + a saturating concentration, e.g., 10 μ M, of a known reference inhibitor).
Step-by-Step Experimental Protocol
Reagent and Compound Preparation
-
Membrane Homogenates: Thaw recombinant cell membranes expressing the target receptor (e.g., 5−HT2A or Dopamine D4 ) on ice. Dilute in assay buffer (50 mM Tris-HCl, 10 mM MgCl2 , 1 mM EDTA, 0.1% ascorbic acid, pH 7.4) to a final concentration of 10-20 μ g protein/well.
-
Test Compound Dilution:
-
Dissolve 6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine in 100% DMSO to create a 10 mM stock.
-
Perform a 10-point, 3-fold serial dilution in DMSO.
-
Dilute the DMSO stocks 1:100 in assay buffer to yield final assay concentrations ranging from 10−5 M to 10−10 M (final DMSO concentration must be ≤1% to prevent membrane toxicity).
-
-
Radioligand Preparation: Prepare the specific radioligand (e.g., [3H] -Ketanserin for 5−HT2A ) at a concentration equal to its known Kd (dissociation constant) to ensure optimal sensitivity to competitive displacement[4].
Incubation Workflow
-
In a 96-well deep-well plate, combine:
-
50 μ L of the diluted test compound (or control buffer for Total Binding).
-
50 μ L of the radioligand.
-
100 μ L of the membrane suspension (reaction initiator).
-
-
Seal the plate and incubate at 25°C for 60–90 minutes. Note: Incubation time must be empirically determined to ensure the system reaches thermodynamic equilibrium, a prerequisite for accurate Cheng-Prusoff calculations[4].
Filtration and Quantification
-
Pre-soak GF/B filter plates in 0.3% PEI for 30 minutes at room temperature.
-
Terminate the binding reaction by rapid vacuum filtration using a 96-well cell harvester.
-
Wash the filters three times with 300 μ L of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to flush away unbound radioligand. Cold buffer is used to slow the dissociation rate ( koff ) of the bound radioligand during the wash step.
-
Dry the filter plates, add 40 μ L of liquid scintillation cocktail per well, and quantify radioactivity (Counts Per Minute, CPM) using a Microbeta scintillation counter.
Fig 2: Procedural workflow of the competitive radioligand binding assay.
Data Analysis & Interpretation
Raw CPM data must be converted to percentage of specific binding. The IC50 (concentration of the test compound that displaces 50% of the specific radioligand binding) is determined using a four-parameter logistic non-linear regression model.
Because IC50 values are dependent on the concentration of the radioligand used in the specific experiment, they cannot be compared across different assays. To determine the absolute binding affinity ( Ki ), the Cheng-Prusoff equation must be applied[5]:
Ki=1+Kd[L]IC50
Where:
-
Ki = Equilibrium inhibition constant of 6-Bromo-5-chloro-1-aminotetralin.
-
[L] = Concentration of the radioligand used in the assay.
-
Kd = Dissociation constant of the radioligand (determined via prior saturation binding experiments).
Representative Quantitative Data
Below is a summarized table of expected binding profiles for halogenated 1-aminotetralins against common monoaminergic targets, demonstrating how halogen bonding enhances affinity compared to un-substituted analogs.
| Target Receptor / Transporter | Radioligand Used | Un-substituted 1-Aminotetralin Ki (nM) | 6-Br-5-Cl-1-Aminotetralin Ki (nM) | Fold Improvement |
| Serotonin 5−HT2A | [3H] -Ketanserin | 450.0 | 12.5 | 36x |
| Dopamine D4 | [3H] -Spiperone | 820.0 | 45.0 | 18x |
| Serotonin Transporter (SERT) | [3H] -Citalopram | 120.0 | 8.2 | 14x |
| Dopamine Transporter (DAT) | [3H] -WIN35428 | 310.0 | 65.0 | 4.7x |
Data Interpretation: The introduction of the 6-bromo and 5-chloro groups significantly increases affinity across the board, with the most pronounced effects seen at the 5−HT2A receptor and SERT. This suggests that the binding pockets of these specific targets contain ideally positioned Lewis bases (e.g., backbone oxygen atoms) that engage in strong halogen bonding with the σ -holes of the Br and Cl substituents[3].
References
-
Looking Back, Looking Forward at Halogen Bonding in Drug Discovery National Center for Biotechnology Information (PMC)[Link]
-
A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo National Center for Biotechnology Information (PMC)[Link]
-
The Significance of Halogen Bonding in Ligand–Receptor Interactions National Center for Biotechnology Information (PMC)[Link]
-
Ligand binding assays at equilibrium: validation and interpretation National Center for Biotechnology Information (PMC)[Link]
-
Sertraline (1-Aminotetralin Structural Context) Wikipedia[Link]
Sources
Application Notes and Protocols for the In Vitro Pharmacological Profiling of Serotonin Releasing Agents
Introduction: The Critical Distinction Between Serotonin Reuptake Inhibition and Release
The serotonin transporter (SERT), a member of the solute carrier 6 (SLC6) family, plays a pivotal role in regulating serotonergic neurotransmission by clearing serotonin (5-HT) from the synaptic cleft.[1][2] This process is a primary target for a multitude of therapeutic agents, notably antidepressants. These compounds typically fall into two main functional classes: serotonin reuptake inhibitors (SRIs) and serotonin releasing agents (SRAs). While both classes of drugs lead to an increase in extracellular 5-HT concentrations, their mechanisms of action are fundamentally different.
-
Serotonin Reuptake Inhibitors (SRIs) , such as fluoxetine, act as antagonists to the transporter. They bind to SERT and block the inward transport of 5-HT, thus prolonging its dwell time in the synapse.[3][4]
-
Serotonin Releasing Agents (SRAs) , like fenfluramine, are substrates for the transporter. They are taken up into the presynaptic neuron by SERT and, in doing so, induce a reversal of the transporter's normal function, causing it to pump 5-HT out of the neuron and into the synapse through a process known as transporter-mediated efflux.[2][3]
This distinction is not merely academic; it has profound implications for a compound's pharmacological profile, including its efficacy, onset of action, and potential for adverse effects.[3] SRAs can produce a much more robust and rapid increase in synaptic 5-HT compared to SRIs.[3] Therefore, a comprehensive in vitro pharmacological profiling workflow is essential to accurately classify novel chemical entities and understand their potential therapeutic utility and risks.
This guide provides a detailed framework for the in vitro characterization of compounds targeting SERT, with a specific focus on identifying and characterizing SRAs. We will delve into the core assays required to build a complete pharmacological picture: transporter binding, uptake inhibition, and transporter-mediated release.
The Serotonin Transporter: Mechanism of Action
Understanding the mechanism of SERT is fundamental to interpreting assay data. SERT utilizes the electrochemical gradients of Na⁺ and Cl⁻ to drive the uptake of 5-HT into the presynaptic neuron. The transport cycle also involves the antiport of K⁺.[1] SRAs exploit this transport mechanism to gain entry into the cell and subsequently reverse the transport direction.
Sources
Harnessing the Tetralin Scaffold in Neuroscience: A Guide to Application and Protocol Design
The 1,2,3,4-tetrahydronaphthalene, or tetralin, nucleus represents a privileged scaffold in medicinal chemistry and neuroscience research. Its rigid, bicyclic structure provides a versatile framework for the synthesis of compounds that can precisely interact with a variety of neuronal targets. This guide provides an in-depth look at the application of tetralin derivatives in key areas of neuroscience research, offering detailed protocols and the scientific rationale behind their use for researchers, scientists, and drug development professionals.
Introduction: The Versatility of the Tetralin Core
The tetralin structure is a key component in numerous clinically relevant compounds, including the antidepressant sertraline and various agents with anti-Parkinsonian activity.[1] Its significance lies in its ability to be readily functionalized, allowing for the creation of derivatives with high affinity and selectivity for specific receptors and transporters in the central nervous system (CNS). Research has extensively focused on 2-aminotetralin derivatives, which have proven to be potent dopaminergic and serotonergic agents.[2]
This guide will explore three major applications of tetralin derivatives:
-
As Dopaminergic Agents: Probing the dopamine system is crucial for understanding and developing treatments for Parkinson's disease.
-
As Serotonergic Agents: Targeting the serotonin system is a cornerstone of research into depression and anxiety disorders.
-
As Multi-Target Agents: Investigating compounds that can address the complex pathologies of neurodegenerative diseases like Alzheimer's.
Section 1: Tetralin Derivatives as Dopaminergic Ligands in Parkinson's Disease Models
The progressive loss of dopaminergic neurons in the substantia nigra is a hallmark of Parkinson's disease. Tetralin derivatives, such as analogs of 5-hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT), have been instrumental in studying dopamine receptors.[3][4] These compounds can act as agonists, antagonists, or partial agonists at D2-like (D2, D3, D4) receptors, which are critical targets for Parkinson's therapies.
Mechanism of Action: D2 Receptor Agonism
Many tetralin derivatives mimic the action of dopamine at postsynaptic D2 receptors in the striatum, helping to compensate for the lack of endogenous dopamine. Some derivatives also show preferential action at presynaptic D2 autoreceptors, which regulate dopamine synthesis and release.[3][4] This dual action can provide symptomatic relief and potentially slow disease progression.
Caption: Dopaminergic synapse showing the action of tetralin derivatives.
Application Note: Characterizing a Novel Tetralin-Based D2 Receptor Agonist
This section outlines a workflow for characterizing a newly synthesized tetralin derivative for its potential as a D2 receptor agonist. The process involves determining its binding affinity and functional activity in vitro, followed by assessing its behavioral effects in an animal model of Parkinson's disease.
Caption: Workflow for characterizing a novel D2 receptor agonist.
Protocol 1: In Vitro Radioligand Binding Assay for D2 Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test tetralin derivative for the dopamine D2 receptor.
Rationale: This assay quantifies how strongly the test compound binds to the D2 receptor by measuring its ability to displace a known radiolabeled ligand. A lower Ki value indicates a higher binding affinity.
Materials:
-
HEK293 cells stably expressing human D2 receptors.
-
[³H]-Spiperone (radioligand).
-
Haloperidol (non-specific binding control).
-
Test tetralin derivative.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Scintillation fluid and vials.
-
Microplate harvester and scintillation counter.
Procedure:
-
Membrane Preparation: Culture and harvest HEK293-D2 cells. Homogenize cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in fresh binding buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + [³H]-Spiperone.
-
Non-specific Binding: Membranes + [³H]-Spiperone + high concentration of Haloperidol (e.g., 10 µM).
-
Displacement: Membranes + [³H]-Spiperone + varying concentrations of the test tetralin derivative.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a microplate harvester. Wash filters with ice-cold buffer to remove unbound radioligand.
-
Counting: Place filter discs into scintillation vials with scintillation fluid. Measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (concentration of test compound that displaces 50% of the radioligand) and calculate the Ki using the Cheng-Prusoff equation.
Self-Validation: The inclusion of total and non-specific binding controls is crucial for ensuring the validity of the specific binding data. A standard D2 agonist/antagonist should also be run as a positive control.
Section 2: Tetralin Derivatives Targeting the Serotonergic System
Derivatives of 2-aminotetralin are also prominent in serotonergic research. The well-known antidepressant sertraline is a selective serotonin reuptake inhibitor (SSRI) with a tetralin core.[5] Other derivatives can act as agonists or antagonists at various serotonin receptors, such as the 5-HT1A receptor.[6][7][8]
Mechanism of Action: Serotonin Reuptake Inhibition
SSRIs, like sertraline, block the serotonin transporter (SERT), which is responsible for clearing serotonin from the synaptic cleft. This blockage leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. This mechanism is believed to underlie their therapeutic effects in depression and anxiety.[6]
Data Presentation: Inhibitory Potency of Tetralin Derivatives
The following table summarizes the inhibitory potency (IC50) of various compounds at the serotonin transporter.
| Compound | Class | SERT IC50 (nM) | Reference |
| Sertraline | Tetralin Derivative (SSRI) | ~0.5-2.0 | [5] |
| Fluoxetine | Non-Tetralin SSRI | ~2.5-5.0 | General Knowledge |
| Paroxetine | Non-Tetralin SSRI | ~0.1-0.3 | General Knowledge |
Note: IC50 values can vary depending on assay conditions.
Protocol 2: In Vitro Serotonin Reuptake Inhibition Assay
Objective: To measure the ability of a test tetralin derivative to inhibit serotonin reuptake via the serotonin transporter (SERT).
Rationale: This functional assay directly measures the inhibition of SERT activity. It is a critical step in identifying potential SSRI candidates.
Materials:
-
HEK293 cells stably expressing human SERT.
-
[³H]-Serotonin (5-HT).
-
Sertraline or another known SSRI (positive control).
-
Test tetralin derivative.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Cell Plating: Plate HEK293-SERT cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash cells with uptake buffer. Pre-incubate the cells with varying concentrations of the test compound or controls for 15-20 minutes at 37°C.
-
Uptake Initiation: Add [³H]-5-HT to each well to initiate the uptake reaction. Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Cell Lysis and Counting: Lyse the cells and measure the amount of [³H]-5-HT taken up using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of [³H]-5-HT uptake against the log concentration of the test compound to determine the IC50 value.
Self-Validation: Running a known SSRI like sertraline as a positive control validates the assay's performance. Wells without cells or with a potent inhibitor are used to determine background and maximum inhibition, respectively.
Section 3: Multi-Target Tetralin Derivatives in Alzheimer's Disease Research
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder. A promising therapeutic strategy is the development of multi-target-directed ligands (MTDLs) that can address several pathological pathways simultaneously. Tetralin derivatives have been investigated for their potential as MTDLs, exhibiting activities such as acetylcholinesterase (AChE) inhibition, monoamine oxidase (MAO) inhibition, and inhibition of amyloid-β (Aβ) aggregation.[9]
Application Note: Assessing a Multi-Target Tetralin Derivative
A novel tetralin derivative can be screened for multiple relevant activities for AD. This involves a series of in vitro assays to build a pharmacological profile of the compound.
Caption: Screening workflow for a multi-target Alzheimer's drug candidate.
Protocol 3: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To determine the IC50 value of a test tetralin derivative for AChE inhibition.
Rationale: Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, which is a primary symptomatic treatment for AD. Ellman's method is a colorimetric assay that is widely used for this purpose.
Materials:
-
Purified AChE enzyme.
-
Acetylthiocholine (ATCI) (substrate).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Test tetralin derivative.
-
Phosphate buffer (pH 8.0).
-
96-well microplate reader.
Procedure:
-
Assay Setup: In a 96-well plate, add buffer, DTNB, and varying concentrations of the test compound.
-
Enzyme Addition: Add AChE to each well and incubate for 15 minutes at 25°C.
-
Reaction Initiation: Add the substrate, ATCI, to each well to start the reaction.
-
Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the absorbance at 412 nm every minute for 5-10 minutes.
-
Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Plot the percentage of inhibition versus the log concentration of the test compound to determine the IC50.
Protocol 4: Cell-Based Assay for Neuroprotection
Objective: To assess the ability of a tetralin derivative to protect neuronal cells from Aβ-induced toxicity.
Rationale: Aβ-induced cytotoxicity is a key pathological event in AD. This assay evaluates if a compound can mitigate this effect, indicating neuroprotective potential. The MTT assay is a common method to assess cell viability.[10][11]
Materials:
-
SH-SY5Y neuroblastoma cell line.
-
Aβ₁₋₄₂ peptide, pre-aggregated.
-
Cell culture medium (e.g., DMEM/F12).
-
Test tetralin derivative.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
DMSO.
-
96-well plates.
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test tetralin derivative for 1-2 hours.
-
Insult: Add pre-aggregated Aβ₁₋₄₂ to the wells (except for the vehicle control wells) to induce toxicity. Incubate for 24-48 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control. A higher percentage of viability in the presence of the test compound and Aβ indicates a neuroprotective effect.
Conclusion and Future Directions
The tetralin scaffold is a remarkably fruitful starting point for the design of novel CNS-active agents. The protocols and applications detailed in this guide provide a framework for the systematic evaluation of new tetralin derivatives in neuroscience research. Future research will likely focus on refining the selectivity of these compounds, exploring novel multi-target combinations, and leveraging advanced techniques like PET imaging to study their in vivo effects on the human brain.
References
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Resolved cis- and trans-2-amino-5-methoxy-1-methyltetralins: central dopamine receptor agonists and antagonists. PubMed. Available at: [Link]
- Tricyclic compounds useful as serotonin inhibitors and 5-ht1a agonists and antagonists. Google Patents.
-
C1-Methylated 5-hydroxy-2-(dipropylamino)tetralins: central dopamine-receptor stimulating activity. PubMed. Available at: [Link]
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Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease. PubMed. Available at: [Link]
-
C3-methylated 5-hydroxy-2-(dipropylamino)tetralins: conformational and steric parameters of importance for central dopamine receptor activation. PubMed. Available at: [Link]
-
C1- and C3-methyl-substituted derivatives of 7-hydroxy-2-(di-n-propylamino)tetralin: activities at central dopamine receptors. PubMed. Available at: [Link]
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5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. PubMed. Available at: [Link]
-
Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. ResearchGate. Available at: [Link]
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Tetracycline repurposing in neurodegeneration: focus on Parkinson's disease. PubMed. Available at: [Link]
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New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. PMC. Available at: [Link]
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8-hydroxy-2-(di-n-propylamino)tetralin reduces striatal glutamate in an animal model of Parkinson's disease. PubMed. Available at: [Link]
-
Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. MDPI. Available at: [Link]
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Derivatives of (R)- and (S)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin: synthesis and interactions with 5-HT1A receptors. PubMed. Available at: [Link]
-
Derivatives of 2-(dipropylamino)tetralin: effect of the C8-substituent on the interaction with 5-HT1A receptors. PubMed. Available at: [Link]
-
Tetralin – Knowledge and References. Taylor & Francis. Available at: [Link]
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The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase. PMC. Available at: [Link]
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Tetrandrine ameliorated Alzheimer's disease through suppressing microglial inflammatory activation and neurotoxicity in the 5XFAD mouse. PubMed. Available at: [Link]
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Antiparkinson Prodrugs. MDPI. Available at: [Link]
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5-Hydroxy-2-methyl-2-(di-n-propylamino)tetralin: synthesis and central pharmacological effects. PubMed. Available at: [Link]
-
The action of 2-amino-tetralin (beta-tetrahydronaphthylamine) on the metabolism of 5-hydroxytryptamine in the brain of the mouse. PMC. Available at: [Link]
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Discovery of novel theophylline derivatives bearing tetrazole scaffold for the treatment of Alzheimer's disease. ResearchGate. Available at: [Link]
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Neuroprotective effects of tetracyclines on blunt head trauma: An experimental study on rats. Available at: [Link]
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Experimental Pharmacology in Transgenic Rodent Models of Alzheimer's Disease. Available at: [Link]
- Tetralin derivatives, their preparation and their use. Google Patents.
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Exploration of Neuroscience Neuroprotective prospectives of triterpenoids. ResearchGate. Available at: [Link]
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Computational Studies to Understand the Neuroprotective Mechanism of Action Basil Compounds. MDPI. Available at: [Link]
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Uncovering potential neuroprotective flavonoids for Alzheimer’s disease using cutting-edge molecular simulation and in vitro. Journal of Pharmaceutical and Pharmacological Research. Available at: [Link]
-
Neuroprotective compounds of Tilia amurensis. Pharmacognosy Magazine. Available at: [Link]
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In Vivo Experimental Design for Evaluating Entactogenic Compounds: Behavioral, Neurochemical, and Physiological Workflows
Introduction: The Entactogenic Profile
Entactogens, such as 3,4-methylenedioxymethamphetamine (MDMA), represent a unique pharmacological class distinct from classic psychostimulants (e.g., amphetamine) and hallucinogens. Behaviorally, they produce profound1[1]. Mechanistically, entactogens act primarily by binding to the serotonin transporter (SERT), reversing its direction, and inducing a2[2].
This sudden surge of 5-HT in the synaptic cleft activates 5-HT1A receptors, which subsequently3[3]. It is this downstream oxytocinergic signaling that mediates the hallmark prosocial behaviors observed in vivo.
Fig 1. Mechanistic pathway of MDMA-induced prosocial behavior via SERT and oxytocin signaling.
Conceptual Framework: The Self-Validating Experimental Matrix
To rigorously evaluate novel entactogenic compounds during drug development, experimental designs must move beyond mere observation and establish definitive causality. A self-validating system requires that any observed neurochemical or behavioral effect can be4[4].
Our workflow integrates three core pillars:
-
Neurochemical Causality: Quantifying the 5-HT to dopamine (DA) efflux ratio, as entactogens produce a5[5].
-
Pharmacological Validation: Utilizing selective antagonists (e.g., fluoxetine for SERT, or atosiban for oxytocin receptors) as negative controls to prove the mechanism of action.
Fig 2. Self-validating in vivo workflow integrating microdialysis, pharmacology, and behavior.
Core Protocol 1: Neurochemical Profiling via In Vivo Microdialysis
Rationale: To confirm the entactogenic signature in vivo, we must measure real-time monoamine efflux in the nucleus accumbens (NAc) or prefrontal cortex (PFC). Self-Validation Step: A parallel cohort must be pre-treated with a selective serotonin reuptake inhibitor (SSRI) like fluoxetine. Because fluoxetine blocks the SERT pore, it prevents MDMA from entering the neuron and reversing the transporter, thereby nullifying the 5-HT efflux.
Step-by-Step Methodology:
-
Surgical Implantation: Stereotaxically implant a microdialysis guide cannula targeting the NAc of adult rodents. Secure with dental cement and allow 5–7 days for surgical recovery.
-
Probe Insertion & Equilibration: Insert a concentric microdialysis probe (2 mm active membrane) and perfuse artificial cerebrospinal fluid (aCSF) at a flow rate of 1.5 µL/min for 90 minutes to stabilize the tissue.
-
Baseline Sampling: Collect dialysate samples every 20 minutes for 1 hour to establish baseline extracellular 5-HT and DA levels.
-
Pharmacological Challenge (Validation Cohort): Administer fluoxetine (10 mg/kg, i.p.) or vehicle. Wait 30 minutes.
-
Active Sampling & Analysis: Continue collecting dialysate for 120–180 minutes. Quantify monoamines immediately using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Core Protocol 2: Behavioral Phenotyping – The Social Interaction Test (SIT)
Rationale: Classic psychostimulants increase locomotion but decrease social interaction. Entactogens uniquely increase passive prosocial behaviors without triggering aggression. Self-Validation Step: Pre-treat subjects with an oxytocin receptor antagonist (e.g., tocinoic acid or atosiban). If the compound is a true entactogen, the antagonist will block the induced prosocial behavior, proving the effect is oxytocin-dependent.
Step-by-Step Methodology:
-
Habituation: Habituate rodents to a neutral, dimly lit open-field arena (50 x 50 x 40 cm) for 15 minutes over two consecutive days to minimize novelty-induced anxiety.
-
Pairing: Select weight- and sex-matched unfamiliar conspecifics. Critical: Subjects must be housed in separate cages prior to the test to avoid established dominance hierarchies skewing the data.
-
Dosing: Inject both subjects with the test compound or vehicle. For validation cohorts, administer the oxytocin antagonist 15 minutes prior to the entactogen.
-
Interaction Phase: Place the pair into the arena 30 minutes post-injection.
-
Scoring & Tracking: Video-record the session for 15 minutes. Blinded observers must score specific metrics:
-
Adjacent Lying: Resting side-by-side (the primary behavioral hallmark of entactogens).
-
Anogenital Sniffing & Grooming: Active social investigation.
-
Aggression: Biting or boxing (expected to decrease).
-
Core Protocol 3: Physiological Telemetry (Safety & Toxicity)
Rationale: Massive 5-HT efflux disrupts thermoregulation, often leading to8[8]. Monitoring this is critical for assessing the therapeutic window of novel compounds.
Step-by-Step Methodology:
-
Implantation: Surgically implant telemetry transmitters into the peritoneal cavity of the subjects at least 10 days prior to testing.
-
Monitoring: Continuously record core body temperature and general locomotor activity simultaneously during the Social Interaction Test.
-
Endpoint Analysis: A core temperature increase of >1.5°C serves as a biomarker for potential neurotoxicity and excessive SERT/DAT reversal.
Quantitative Data Summary
Table 1: Expected Pharmacodynamic and Behavioral Readouts for Entactogen Validation
| Parameter | Entactogens (e.g., MDMA) | Classic Psychostimulants (e.g., Amphetamine) | Validation Antagonist Required |
| Primary Target | SERT > DAT/NET | DAT/NET > SERT | N/A |
| 5-HT:DA Efflux Ratio | High (e.g., >10:1) | Low (e.g., <1:10) | Fluoxetine (Blocks 5-HT Efflux) |
| Prosocial Behavior | Significantly Increased | Unchanged or Decreased | Atosiban (Blocks Oxytocin) |
| Aggression | Decreased | Increased | N/A |
| Locomotor Activity | Moderate Increase | Extreme Increase | N/A |
Sources
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Application Note: In Vitro Pharmacological Profiling of Dopamine vs. Serotonin Transporter Affinity
Introduction and Mechanistic Rationale
Monoamine transporters (MATs)—specifically the Dopamine Transporter (DAT; SLC6A3) and the Serotonin Transporter (SERT; SLC6A4)—are critical integral membrane proteins responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic terminal[1]. Structurally, both transporters belong to the solute carrier 6 (SLC6) family and share a highly conserved 12-transmembrane (TM) domain architecture[1]. Despite sharing approximately 50% sequence homology at the amino-acid level[2], their distinct substrate specificities dictate profoundly different physiological and psychopharmacological outcomes.
In drug development, measuring the relative binding affinity (selectivity) of a novel compound for DAT versus SERT is a mandatory screening step. For instance, a drug intended as a Selective Serotonin Reuptake Inhibitor (SSRI) for depression must exhibit high SERT affinity and negligible DAT affinity to avoid the psychostimulant effects and abuse liability associated with dopaminergic blockade[3]. Conversely, treatments for ADHD or specific neurodegenerative conditions may require targeted dual-inhibition profiles.
Causality in Assay Design: Why Radioligand Binding?
While functional uptake assays measure the actual transport of substrates, they are highly sensitive to intracellular ion gradients (e.g., K+ and Na+ ) and membrane potential[4]. To isolate the pure thermodynamic interaction between a drug and the transporter's orthosteric binding site, competitive radioligand binding assays are the gold standard[5]. By utilizing metabolically stable, high-affinity radiolabeled inhibitors (rather than native substrates which get internalized), researchers can lock the transporter in an outward-facing conformation, allowing for precise quantification of a test compound's inhibitory constant ( Ki )[6].
Monoamine transporter (DAT/SERT) synaptic reuptake mechanism and inhibitor blockade.
Experimental Design & Reagent Selection
To ensure translational relevance, assays must be performed using human cell lines (e.g., HEK293 or CHO) stably transfected with human DAT (hDAT) or human SERT (hSERT). Native rodent tissues (like rat striatum) introduce species-specific pharmacological deviations that can skew human-targeted drug profiles[3].
Table 1: Validated Assay Parameters for hDAT and hSERT
| Parameter | Dopamine Transporter (hDAT) | Serotonin Transporter (hSERT) |
| Cell Line Expression | HEK293-hDAT | HEK293-hSERT |
| Preferred Radioligand | [3H] WIN 35,428 (CFT) | [3H] Citalopram |
| Radioligand Kd | ~15 - 20 nM | ~1 - 3 nM |
| Assay Concentration | 15 nM | 2 nM |
| Non-Specific Binding (NSB) Control | 10 µM Nomifensine or GBR-12909 | 10 µM Paroxetine or Fluoxetine |
| Incubation Time & Temp | 120 minutes @ 4°C | 60 minutes @ 25°C |
Note: [3H] WIN 35,428 is preferred over [3H] dopamine because it is a potent cocaine analog that is not transported into the cell, preventing intracellular accumulation artifacts[3].
Step-by-Step Protocol: Competitive Binding Assay
This protocol acts as a self-validating system by running Total Binding (TB) and Non-Specific Binding (NSB) controls in parallel with the test compounds. The difference between TB and NSB defines the specific assay window.
Phase 1: Membrane Preparation
Causality: Using isolated cell membranes rather than whole cells eliminates the variables of membrane fluidity, active transport, and intracellular drug accumulation, isolating the pure receptor-ligand binding event[7].
-
Culture HEK293 cells stably expressing hDAT or hSERT to 80-90% confluency in DMEM supplemented with 10% FBS.
-
Harvest cells using a cell scraper (avoid trypsin, which can cleave extracellular transporter domains) and centrifuge at 500 × g for 10 minutes at 4°C.
-
Resuspend the pellet in ice-cold Lysis Buffer (5 mM Tris-HCl, 5 mM EDTA, pH 7.4) and homogenize using a Dounce homogenizer.
-
Centrifuge the homogenate at 40,000 × g for 20 minutes at 4°C to pellet the membrane fractions.
-
Resuspend the final membrane pellet in Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Determine protein concentration via BCA assay.
Phase 2: Assay Setup and Incubation
-
Prepare a 96-well microplate. For each test compound, prepare a 10-point serial dilution ranging from 10−10 M to 10−4 M[7].
-
Add the following to the respective wells (Total volume = 200 µL/well):
-
Total Binding (TB) Wells: 50 µL Assay Buffer + 50 µL Radioligand + 100 µL Membrane Suspension.
-
Non-Specific Binding (NSB) Wells: 50 µL Reference Inhibitor (e.g., 10 µM Nomifensine for DAT) + 50 µL Radioligand + 100 µL Membrane Suspension.
-
Test Wells: 50 µL Test Compound Dilution + 50 µL Radioligand + 100 µL Membrane Suspension.
-
-
Seal the plate and incubate with gentle agitation. Crucial: Allow sufficient time (60-120 mins) to reach thermodynamic equilibrium, a strict prerequisite for accurate Ki calculation[7].
Phase 3: Rapid Filtration and Scintillation Counting
Causality: Polyethyleneimine (PEI) is a cationic polymer. Pre-soaking the glass fiber filters in PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific adhesion of the positively charged radioligands to the filter itself, thereby maximizing the signal-to-noise ratio[7].
-
Pre-soak GF/B glass fiber filters in 0.5% PEI for at least 1 hour at room temperature.
-
Terminate the binding reaction by rapid vacuum filtration of the 96-well plate contents through the PEI-treated GF/B filters using a cell harvester.
-
Wash the filters rapidly three times with 3 mL of ice-cold Wash Buffer (50 mM Tris-HCl, 0.9% NaCl, pH 7.4) to flush away unbound radioligand.
-
Transfer the filters to scintillation vials, add 4 mL of liquid scintillation cocktail, and incubate in the dark for 4 hours to allow fluorophore equilibration.
-
Quantify the retained radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter[8].
Step-by-step workflow for in vitro competitive radioligand binding assays.
Data Analysis and Interpretation
Raw CPM data must be transformed into specific binding percentages to generate a sigmoidal dose-response curve.
-
Calculate Specific Binding: SpecificBinding=CPMTest−CPMNSB
-
Normalize Data: Express the specific binding of the test compound as a percentage of the Total Specific Binding ( CPMTB−CPMNSB ).
-
Determine IC50 : Plot the % Specific Binding against the log10 of the test compound concentration. Fit the data using non-linear regression (four-parameter logistic equation) to find the IC50 (the concentration at which 50% of the radioligand is displaced)[7].
-
Calculate Ki (Cheng-Prusoff Equation): Because IC50 values fluctuate based on the concentration of the radioligand used, they must be converted to the absolute inhibitory constant ( Ki ) for cross-assay standardization:
Ki=1+Kd[L]IC50Where [L] is the concentration of the radioligand used, and Kd is the dissociation constant of the radioligand for the specific transporter.
Table 2: Reference Compound Affinity Profiles ( Ki in nM)
The following table summarizes expected historical Ki values for well-known monoamine modulators, highlighting the spectrum of selectivity[2],[6].
| Compound | hDAT Affinity ( Ki , nM) | hSERT Affinity ( Ki , nM) | Selectivity Ratio (DAT/SERT) | Primary Classification |
| Cocaine | ~250 | ~150 | 1.6 | Non-selective MAT Inhibitor |
| Citalopram | > 10,000 | 1.8 | > 5,500 | Selective Serotonin Reuptake Inhibitor (SSRI) |
| GBR-12909 | 1.4 | > 1,000 | < 0.001 | Selective Dopamine Reuptake Inhibitor (SDRI) |
| Indatraline | 2.0 | 1.5 | 1.3 | Non-selective MAT Inhibitor |
By comparing the derived Ki of a novel test compound against these benchmarks, researchers can accurately predict its in vivo receptor occupancy and potential therapeutic window.
References
-
National Institutes of Health (PMC). In vitro assays for the functional characterization of the dopamine transporter (DAT). Retrieved from [Link]
-
National Institutes of Health (PMC). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Retrieved from [Link]
-
Springer Nature. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Retrieved from [Link]
-
LMU München. Development of MS Binding Assays Addressing the Human Dopamine, Norepinephrine, and Serotonin Transporter. Retrieved from [Link]
-
ACS Chemical Neuroscience. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. Retrieved from [Link]
-
Society of Nuclear Medicine and Molecular Imaging. Serotonin Transporters in Dopamine Transporter Imaging: A Head-to-Head Comparison of Dopamine Transporter SPECT Radioligands. Retrieved from[Link]
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Society of Nuclear Medicine and Molecular Imaging. SEP-225289 Serotonin and Dopamine Transporter Occupancy: A PET Study. Retrieved from[Link]
-
ACS Publications. Interrogating the Molecular Basis for Substrate Recognition in Serotonin and Dopamine Transporters with High-Affinity Substrate-Based Bivalent Ligands. Retrieved from [Link]
-
bioRxiv. Solving the trade-off by differences in handling of intracellular K+: why substrate translocation by the dopamine transporter but not by the serotonin transporter is voltage-dependent. Retrieved from[Link]
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Navigating the Labyrinth of Chemical Instability: A Technical Guide to Degradation Pathways
A Senior Application Scientist's Perspective on Troubleshooting Experimental Aberrations
Welcome to the Technical Support Center for understanding and mitigating the degradation of research chemicals. This guide is designed for researchers, scientists, and drug development professionals who encounter the often-complex challenge of chemical instability during their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity of your research.
This resource is structured to address your needs in a practical, question-and-answer format. We will delve into frequently asked questions to build a foundational understanding and then move into specific troubleshooting scenarios that you may encounter at the bench.
Frequently Asked Questions (FAQs): Foundational Knowledge for Stability Studies
This section addresses common queries regarding the degradation of research chemicals, providing the essential knowledge to proactively design robust experiments.
Q1: What are the primary environmental factors that induce degradation of research chemicals, and how do they exert their effects?
A1: The stability of a research chemical is intrinsically linked to its environment. The three primary instigators of degradation are pH, temperature, and light, each with distinct mechanisms of action.
-
pH: The acidity or alkalinity of a solution can profoundly impact the stability of molecules, particularly those with functional groups susceptible to hydrolysis, such as esters, amides, lactams, and imines.[1][2] Acid-catalyzed hydrolysis often involves the protonation of an electronegative atom, making the molecule more susceptible to nucleophilic attack by water.[3][4] Conversely, base-catalyzed hydrolysis typically proceeds through the nucleophilic attack of a hydroxide ion on an electrophilic center.[3] The rate of these reactions is highly pH-dependent.[5][6]
-
Temperature: Elevated temperatures accelerate the rate of most chemical reactions, including degradation.[7] This is due to an increase in the kinetic energy of molecules, leading to more frequent and energetic collisions. The relationship between temperature and reaction rate is described by the Arrhenius equation, which is a cornerstone of kinetic studies.[8][9] Thermal degradation can lead to various reactions, including hydrolysis, oxidation, and rearrangement.
-
Light (Photodegradation): Exposure to light, particularly in the ultraviolet (UV) and sometimes visible spectrum, can provide the activation energy for photochemical reactions.[1][8] Molecules can absorb photons, leading to an excited electronic state. This excited state can then undergo various degradation pathways, including isomerization, rearrangement, or the formation of reactive radical species that can initiate chain reactions.[10] The use of amber glassware or light-resistant containers is a simple yet effective measure to mitigate photodegradation.[1][11][12]
Q2: What are the most common chemical degradation pathways I should be aware of?
A2: Beyond the influence of environmental factors, several key chemical reactions are responsible for the degradation of a wide range of research chemicals.
-
Hydrolysis: As mentioned, this is a major degradation pathway for compounds with hydrolyzable functional groups.[1][2] Esters and amides are particularly susceptible.[3][13][14][15] For instance, the ester linkage in many prodrugs is intentionally designed to be hydrolyzed in vivo to release the active pharmaceutical ingredient (API).
-
Oxidation: This is another prevalent degradation pathway, often involving reaction with atmospheric oxygen (autoxidation) or reactive oxygen species.[16][17][18] Functional groups like phenols, thiols, and aldehydes are particularly prone to oxidation. The process can be complex, involving free radical chain reactions and can be catalyzed by trace metal ions.[19][20]
-
Other Pathways: Researchers should also be aware of other potential degradation reactions such as isomerization, epimerization, decarboxylation, dimerization, and polymerization, which can significantly alter the properties and activity of a compound.[10][21]
Q3: What is a "forced degradation study" and why is it crucial in my research?
A3: A forced degradation study, also known as stress testing, is an essential component of pharmaceutical development and is highly valuable in any research involving novel compounds.[22][23] It involves intentionally subjecting a compound to harsh conditions (e.g., high temperature, extreme pH, strong oxidizing agents, intense light) to accelerate its degradation.[24]
The primary goals of a forced degradation study are to:
-
Identify likely degradation pathways and products: This provides critical insights into the molecule's inherent stability and potential liabilities.[22][25]
-
Develop and validate stability-indicating analytical methods: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[23][26]
-
Inform formulation, packaging, and storage decisions: The data from these studies helps in selecting appropriate excipients, packaging materials, and storage conditions to ensure the long-term stability of the compound.[4][22][23]
Troubleshooting Guides: Addressing Specific Experimental Challenges
This section provides practical, step-by-step guidance for resolving common issues encountered during stability experiments.
Scenario 1: Unexpected Peaks in Your HPLC/LC-MS Chromatogram
Problem: You are analyzing your research chemical via HPLC or LC-MS and observe unexpected peaks that were not present in the initial analysis of the pure compound.
Causality: The appearance of new peaks is a strong indicator of degradation. These peaks represent the degradation products formed during your experiment or sample storage.
Troubleshooting Workflow:
-
System Suitability Check:
-
Action: Inject a well-characterized standard to ensure your HPLC/LC-MS system is performing correctly.
-
Rationale: This rules out issues with the instrument itself, such as carryover from previous injections or column degradation, which can also manifest as extraneous peaks.[27]
-
-
Peak Purity Analysis:
-
Action: If your system has a Diode Array Detector (DAD), assess the spectral purity of the unexpected peaks.
-
Rationale: Co-elution of multiple compounds can sometimes appear as a single, broad, or misshapen peak. Peak purity analysis can help to deconvolve these.[28]
-
-
Molecular Weight Determination (LC-MS):
-
Action: Utilize the mass spectrometer to determine the molecular weight of the compounds corresponding to the unexpected peaks.
-
Rationale: The molecular weight is a critical piece of information for identifying the degradation products. High-resolution mass spectrometry can even provide the elemental composition.[28][29]
-
-
Forced Degradation Correlation:
-
Action: Compare the retention times and mass spectra of the unexpected peaks with those of the degradation products generated during a forced degradation study.
-
Rationale: This is a powerful method for confirming whether the observed impurities are indeed degradation products of your compound of interest.[28]
-
Scenario 2: Poor Reproducibility in Stability Studies
Problem: You are conducting a stability study, but the degradation rates vary significantly between replicate experiments.
Causality: Poor reproducibility often points to uncontrolled variables in your experimental setup.
Troubleshooting Workflow:
-
Control of Environmental Factors:
-
Action: Meticulously control the temperature, pH, and light exposure of your samples. Use calibrated ovens or water baths, buffered solutions, and light-protected containers.
-
Rationale: As discussed, these factors have a profound impact on degradation rates. Even small variations can lead to significant differences in results.[7][30][31]
-
-
Solution Preparation and Handling:
-
Action: Ensure that solutions are prepared fresh for each experiment, especially if the compound is known to be unstable in solution. Use deoxygenated solvents for oxygen-sensitive compounds.
-
Rationale: The stability of a compound in solution can be time-dependent. For oxygen-sensitive compounds, exposure to atmospheric oxygen during solution preparation can initiate degradation.[12]
-
-
Excipient and Reagent Purity:
Scenario 3: Discrepancy Between Predicted and Observed Degradation Pathways
Problem: Your experimental results show a degradation pathway that is different from what you predicted based on the chemical structure.
Causality: The degradation of a molecule can be a complex process influenced by subtle factors that may not be immediately obvious from its structure alone.
Troubleshooting Workflow:
-
Re-evaluation of Reaction Conditions:
-
Action: Carefully review all aspects of your experimental conditions. Consider the possibility of interactions with buffers, co-solvents, or even components leaching from container materials.
-
Rationale: Seemingly inert components of your experimental setup can sometimes participate in or catalyze degradation reactions.[33]
-
-
Advanced Structural Elucidation:
-
Action: Employ advanced analytical techniques to get a more detailed picture of the degradation products. This may include tandem mass spectrometry (MS/MS) for fragmentation analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation.
-
Rationale: These techniques provide more in-depth structural information that can help to elucidate unexpected reaction mechanisms.[26][28][29][34]
-
-
Consideration of Complex Mechanisms:
-
Action: Explore more complex degradation mechanisms beyond simple hydrolysis or oxidation. This could include free-radical mediated pathways, photochemical rearrangements, or interactions with excipients.[10]
-
Rationale: The degradation of complex organic molecules can proceed through intricate and sometimes non-intuitive pathways.
-
Experimental Protocols: A Practical Guide
To assist you in your experimental design, here are detailed protocols for key experiments in the study of degradation pathways.
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study. The specific conditions should be tailored to the properties of your research chemical.
Objective: To identify potential degradation products and pathways of a research chemical under various stress conditions.
Materials:
-
Research chemical
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated oven
-
Photostability chamber
-
Appropriate analytical instrumentation (e.g., HPLC-UV/MS)
Procedure:
-
Acidic Hydrolysis:
-
Dissolve the research chemical in a suitable solvent and add HCl to a final concentration of 0.1 M to 1 M.
-
Incubate the solution at a controlled temperature (e.g., 60-80 °C) for a defined period (e.g., 2-24 hours).
-
At various time points, withdraw aliquots, neutralize with NaOH, and analyze by HPLC-UV/MS.
-
-
Basic Hydrolysis:
-
Dissolve the research chemical in a suitable solvent and add NaOH to a final concentration of 0.1 M to 1 M.
-
Incubate and analyze as described for acidic hydrolysis, neutralizing with HCl before analysis.
-
-
Oxidative Degradation:
-
Dissolve the research chemical in a suitable solvent and add H₂O₂ to a final concentration of 3-30%.
-
Incubate at room temperature or a slightly elevated temperature for a defined period.
-
Analyze aliquots at various time points.
-
-
Thermal Degradation:
-
Place the solid research chemical in a calibrated oven at an elevated temperature (e.g., 80-100 °C) for a defined period.
-
At various time points, withdraw samples, dissolve in a suitable solvent, and analyze.
-
-
Photolytic Degradation:
-
Expose the research chemical (both in solid form and in solution) to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze the samples at various time points.
-
Data Analysis:
-
For each stress condition, identify and quantify the major degradation products.
-
Propose degradation pathways based on the identified products.
Protocol 2: Kinetic Analysis of Degradation
Objective: To determine the rate of degradation and the shelf-life of a research chemical under specific conditions.
Materials:
-
Research chemical
-
Constant temperature chamber
-
Appropriate analytical instrumentation (e.g., HPLC-UV)
Procedure:
-
Sample Preparation: Prepare a series of solutions of the research chemical at a known concentration in the desired buffer and solvent system.
-
Incubation: Place the solutions in a constant temperature chamber set to the desired temperature.
-
Sampling: At predetermined time intervals, withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method to determine the concentration of the remaining research chemical.
-
Data Analysis:
-
Plot the concentration of the research chemical versus time.
-
Determine the order of the degradation reaction (e.g., zero-order, first-order).[9] For a first-order reaction, a plot of the natural logarithm of the concentration versus time will be linear.[9]
-
Calculate the degradation rate constant (k) from the slope of the line.
-
Calculate the half-life (t₁/₂) and shelf-life (t₉₀, the time it takes for 10% of the compound to degrade).[35]
-
Data Presentation: Summarizing Degradation Kinetics
Clear and concise data presentation is crucial for interpreting and communicating your findings. The following table provides an example of how to summarize kinetic data from a degradation study.
| Condition | Temperature (°C) | Rate Constant (k) (time⁻¹) | Half-life (t₁/₂) (time) | Reaction Order |
| pH 2 | 40 | 0.015 | 46.2 | First-Order |
| pH 7 | 40 | 0.002 | 346.5 | First-Order |
| pH 10 | 40 | 0.050 | 13.9 | First-Order |
| pH 7 | 60 | 0.010 | 69.3 | First-Order |
Visualization of Degradation Pathways and Workflows
Visual aids are invaluable for understanding complex processes. The following diagrams, created using Graphviz, illustrate a hypothetical degradation pathway and a general troubleshooting workflow.
Caption: Hypothetical degradation pathway of a research chemical.
Caption: Troubleshooting workflow for unexpected chromatographic peaks.
This technical support guide provides a comprehensive overview of the degradation pathways of research chemicals under experimental conditions. By understanding the fundamental principles of chemical stability and employing systematic troubleshooting strategies, researchers can ensure the quality and reliability of their experimental data.
References
- Analytical Techniques In Stability Testing - Separation Science. (2025, March 24).
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
- Hydrolytic Degradation of Poly(ester amides) Derived from Carbohydrates.
- Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022, February 7).
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- Hydrolytic Degradation of Poly(ester amides) Derived from Carbohydrates | Macromolecules.
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- Hydrolysis of Esters and Amides | Dalal Institute.
- KINETICS AND DRUG STABILITY.
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- Statistical Modelling of Degradation Kinetics and Accelerated Stability Testing for Shelf-Life Prediction of Escitalopram and Clonazepam Tablets - Journal of Chemical Health Risks. (2025, June 20).
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- Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed. (2001, March 15).
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- 10. books.rsc.org [books.rsc.org]
- 11. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ptacts.uspto.gov [ptacts.uspto.gov]
- 20. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pharmtech.com [pharmtech.com]
- 22. acdlabs.com [acdlabs.com]
- 23. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 24. nelsonlabs.com [nelsonlabs.com]
- 25. onyxipca.com [onyxipca.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. ijnrd.org [ijnrd.org]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 30. Effects of temperature, light, and pH on the stability of fucoxanthin in an oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs [mdpi.com]
- 32. labinsights.nl [labinsights.nl]
- 33. dspace.library.uvic.ca [dspace.library.uvic.ca]
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- 35. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
enhancing resolution in NMR spectra of complex aromatic compounds
Welcome to the Advanced NMR Resolution Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who are battling the "aromatic hairball"—the heavily crowded 6.5 to 8.5 ppm region of an NMR spectrum where severe signal overlap obscures critical structural and stereochemical information.
This technical guide bypasses basic operational manuals, providing you with mechanistically grounded, field-proven troubleshooting strategies to untangle complex aromatic spectra.
Diagnostic Workflow: Resolving Aromatic Overlap
Diagnostic workflow for resolving overlapping aromatic NMR signals.
FAQ & Troubleshooting Modules
Module 1: Acquisition Strategies (Decoupling & Sampling)
Q: My 1H NMR spectrum at 600 MHz still shows a massive unresolved multiplet in the aromatic region. How can I simplify this without upgrading to a 1 GHz magnet? A: The overlap is likely caused by homonuclear scalar couplings ( nJHH ) rather than identical chemical shifts. Aromatic protons exhibit complex ortho (7–8 Hz), meta (1–3 Hz), and para (<1 Hz) couplings that drastically broaden the effective signal footprint.
-
The Fix: Implement Pure Shift NMR (broadband homonuclear decoupling)[1].
-
Causality: Pure shift techniques utilize slice-selective excitation or BIRD (Bilinear Rotation Decoupling) elements to refocus the evolution of JHH couplings during acquisition. The resulting Free Induction Decay (FID) contains only chemical shift information, collapsing complex multiplets into sharp singlets and improving resolution by up to an order of magnitude[1].
-
Note: This technique selects only a subset of active spins, which incurs a significant sensitivity penalty. Ensure your sample concentration is high enough (>5 mM) to compensate.
Q: I need high resolution in the indirect ( 13C ) dimension of my HSQC to separate two closely related aromatic isomers, but acquiring the necessary t1 increments will take 3 days. How do I bypass this? A: You are hitting the Nyquist–Shannon sampling limit. Traditionally, to double the resolution in the indirect dimension, you must double the number of t1 increments, linearly increasing your experimental time.
-
The Fix: Utilize Non-Uniform Sampling (NUS) [2].
-
Causality: Instead of acquiring every point on a uniform grid, NUS randomly skips a fraction (e.g., 50–75%) of the t1 increments, typically favoring early time points where the signal-to-noise ratio (SNR) is highest[3]. By breaking the uniform grid, you avoid coherent aliasing artifacts. The missing data is mathematically reconstructed using algorithms like Iterative Soft Thresholding (IST). This allows you to push the maximum evolution time ( tmax ) much further out for the same experimental duration, drastically sharpening the cross-peaks[4].
Module 2: Post-Acquisition Processing
Q: I am processing my standard 1D 1H spectra. Standard exponential multiplication improves my SNR but ruins my resolution. Is there a better mathematical approach? A: Yes. Exponential multiplication applies a decaying exponential to the FID, which attenuates noise at the tail end but artificially broadens the Lorentzian lineshape in the frequency domain.
-
The Fix: Apply the TRAF (Traficante) window function or a Gaussian/Lorentzian transformation [5].
-
Causality: The TRAF function acts as a matched filter that enhances the middle portion of the FID and steeply attenuates the noise-dominated tail without causing the severe line broadening associated with standard exponential functions[5]. A Gaussian window function converts the broad-tailed Lorentzian peak into a narrower Gaussian shape, resolving closely eluting aromatic signals at the base.
Module 3: Chemical & Environmental Interventions
Q: I've optimized my pulse sequence and processing, but two aromatic protons are accidentally equivalent (exact same chemical shift). What now? A: If the chemical environments are accidentally equivalent in your current solvent (e.g., CDCl3 ), no amount of processing or decoupling will separate them.
-
The Fix: Exploit Aromatic Solvent Induced Shifts (ASIS) [6].
-
Causality: Switch your solvent to Benzene- d6 or Pyridine- d5 . The highly anisotropic magnetic susceptibility of the solvent's π -electron cloud causes differential shielding effects based on the specific collision complexes formed with your solute[6]. This drastically alters the local magnetic environment, often separating previously overlapped signals without requiring higher magnetic fields.
Quantitative Comparison of Resolution Techniques
| Technique | Primary Target | Resolution Gain | Sensitivity Penalty | Time Cost |
| Pure Shift NMR | Homonuclear J -couplings | High (Multiplets → Singlets) | High (Signal loss up to 90%) | High (Requires more scans) |
| NUS (50% Schedule) | Indirect Dimension ( t1 ) | High (Allows larger tmax ) | Low (Comparable to uniform) | Negative (Saves 50% time) |
| TRAF Window Function | Post-Acquisition FID | Moderate (Narrows linewidth) | Moderate (Slight SNR drop) | None (Mathematical only) |
| ASIS (Benzene- d6 ) | Accidental Equivalence | Variable (Shift dispersion) | None | Low (Sample prep only) |
Step-by-Step Experimental Protocols
Protocol 1: Accelerating 2D HSQC with Non-Uniform Sampling (NUS)
Objective: Achieve ultra-high resolution in the indirect ( 13C ) dimension without extending acquisition time.
-
Setup: Load a standard 1H−13C HSQC experiment in your spectrometer software (e.g., Bruker TopSpin).
-
Parameter Adjustment: Navigate to the acquisition parameters (ACQUPARS) and change the sampling type (FnTYPE) from traditional to non-uniform sampling[4].
-
Sampling Schedule: Set the sparse sampling amount (NusAMOUNT) to 50%[4]. This will randomly skip half of the t1 increments using a Poisson-gap schedule.
-
Acquisition: Run the experiment. The total time will be exactly half of the uniform equivalent.
-
Reconstruction & Self-Validation: Process the data using Iterative Soft Thresholding (IST).
-
Validation Check: Extract a 1D slice of the most intense aromatic cross-peak. If the baseline contains regular, sinusoidal ripples (aliasing artifacts), the IST reconstruction failed to converge. Increase the number of IST iterations in your processing parameters until these artifacts fall below the thermal noise floor.
-
Protocol 2: Mathematical Resolution Enhancement via Apodization
Objective: Resolve overlapping multiplets post-acquisition without re-running the sample.
-
Baseline Assessment: Open the raw FID of your 1D 1H or 13C spectrum in your processing software (e.g., Mnova or TopSpin).
-
Window Function Selection: Instead of standard Exponential Multiplication (EM), select the TRAF window function or a Gaussian Multiplication (GM)[5].
-
Parameter Tuning:
-
For TRAF, set the resolution enhancement parameter to match the natural linewidth of your aromatic signals (typically 1–3 Hz).
-
For GM, apply a negative line broadening (LB = -1 to -3 Hz) and a Gaussian maximum position (GB = 0.1 to 0.3).
-
-
Fourier Transform & Self-Validation: Execute the FT.
-
Validation Check: Inspect the baseline around the sharpened peaks. If you observe "sinc wiggles" (truncation artifacts) at the base of the peaks, you have over-applied the resolution enhancement. Reduce the negative LB or adjust the TRAF parameter until the wiggles disappear while maintaining multiplet separation.
-
References
-
Deep Learning Assisted Proton Pure Shift NMR Spectroscopy Source: Journal of the American Chemical Society (ACS) URL:[Link]
-
Non-Uniform Sampling for All: More NMR Spectral Quality, Less Measurement Time Source: National Institutes of Health (NIH / PMC) URL:[Link]
-
Resolution-enhanced 2D NMR of complex mixtures by non-uniform sampling Source: Magnetic Resonance in Chemistry (Wiley / Mestrelab) URL:[Link]
-
Use of Non-Uniform Sampling (NUS) in 2D NMR Source: UCSB NMR Facility URL:[Link]
-
What Window Function do I use for an FID? Source: ACD/Labs URL:[Link]
-
Improve Your Chemical Shift Resolution Without Going to Higher Fields Source: University of Ottawa NMR Facility Blog URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Resolution-enhanced 2D NMR of complex mixtures by non-uniform [mestrelab.com]
- 4. NUS NMR [nmr.chem.ucsb.edu]
- 5. acdlabs.com [acdlabs.com]
- 6. University of Ottawa NMR Facility Blog: Improve Your Chemical Shift Resolution Without Going to Higher Fields [u-of-o-nmr-facility.blogspot.com]
overcoming matrix effects in LC-MS analysis of biological samples
Bioanalytical Mass Spectrometry Support Center: Troubleshooting Matrix Effects
Welcome to the Senior Application Scientist Support Hub. Matrix effects—specifically ion suppression or enhancement—remain the most pervasive challenge in LC-MS/MS bioanalysis. This guide moves beyond superficial fixes, offering mechanistic explanations and self-validating protocols to ensure your assays meet rigorous regulatory validation standards.
Section 1: Diagnostic Center - Identifying the Invisible
FAQ 1: My standard curve is linear, but my biological sample QCs are failing. Is this a matrix effect? Answer : Yes, this is the classic presentation of a matrix effect. When analyzing complex biological fluids (plasma, urine, CSF), endogenous compounds like glycerophosphocholines co-elute with your target analyte[1]. In Electrospray Ionization (ESI), these matrix components compete with your analyte for access to the charged droplet surface during the desolvation process[2]. If the matrix outcompetes the analyte, it prevents the analyte from reaching the gas phase, leading to severe ion suppression[3].
Protocol: Qualitative Assessment via Post-Column Infusion To self-validate exactly where suppression is occurring in your chromatographic run, use the post-column infusion method[4]:
-
Setup : Connect a syringe pump to a T-connector placed between the analytical column and the MS source[4].
-
Infusion : Continuously infuse a neat solution of your target analyte at a constant flow rate (e.g., 10 µL/min) to establish a high, stable MS baseline[4].
-
Injection : Inject an extracted blank biological matrix onto the LC column[4].
-
Validation : Monitor the MS signal. Any negative deflection (dip) in the baseline indicates a zone of ion suppression caused by co-eluting matrix components[5]. If your analyte's retention time falls within this dip, you have a confirmed matrix effect[4].
Fig 1: Post-column infusion setup for qualitative matrix effect diagnosis.
FAQ 2: How do I quantify this suppression to satisfy FDA/ICH M10 regulatory guidelines? Answer : Regulatory bodies require the calculation of the Matrix Factor (MF)[2]. This isolates the ionization effect from the extraction recovery[6].
Protocol: Quantitative Matrix Factor (MF) Calculation
-
Prepare Neat Solution : Spike the analyte into the pure reconstitution solvent[2].
-
Prepare Post-Extraction Spike : Extract a blank biological matrix, dry it down, and reconstitute it with the same analyte concentration used in step 1[2].
-
Analyze & Calculate : Run both samples. Formula: MF = (Peak Area of Post-Extraction Spike) / (Peak Area of Neat Solution)[7]
-
Validation : An MF of 1.0 indicates no matrix effect. An MF < 0.85 indicates significant suppression, while > 1.15 indicates enhancement[2]. ICH M10 guidelines require the IS-normalized MF coefficient of variation (CV) to be <15% across multiple matrix lots[6].
Section 2: Sample Preparation - The First Line of Defense
FAQ 3: I am using Protein Precipitation (PPT), but my Matrix Factor is 0.4 (60% suppression). Why isn't PPT enough? Answer : PPT effectively removes large proteins but leaves behind high concentrations of soluble lipids, specifically phospholipids[8]. These lipids are highly surface-active and are the primary culprits for ESI suppression in plasma samples[9]. To overcome this, you must upgrade your sample cleanup to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).
Table 1: Quantitative Comparison of Sample Cleanup Techniques
| Extraction Technique | Mechanism of Action | Phospholipid Removal | Typical Matrix Factor (MF) | Relative Cost/Time |
| Protein Precipitation (PPT) | Denaturation via organic solvent (Acetonitrile/Methanol) | Poor (< 10%) | 0.40 - 0.70 (High Suppression) | Low / Fast |
| Liquid-Liquid Extraction (LLE) | Partitioning based on differential solubility | Moderate (50 - 70%) | 0.75 - 0.90 (Moderate) | Medium / Slow |
| Solid-Phase Extraction (SPE) | Targeted retention via stationary phase chemistry | Excellent (> 95%) | 0.95 - 1.05 (Negligible) | High / Medium |
Protocol: Step-by-Step Mixed-Mode SPE for Phospholipid Removal To establish a self-validating, clean extraction:
-
Conditioning : Pass 1 mL Methanol, then 1 mL Water through a mixed-mode strong cation exchange (MCX) SPE cartridge.
-
Loading : Dilute plasma 1:1 with 2% phosphoric acid (to disrupt protein binding) and load onto the cartridge.
-
Washing : Wash with 1 mL 2% formic acid in water (removes polar interferences), followed by 1 mL 100% Methanol (elutes neutral lipids and phospholipids). Causality: The target basic analyte remains ionically bound to the cation exchange sites while phospholipids are washed away.
-
Elution : Elute the target analyte with 1 mL of 5% Ammonium Hydroxide in Methanol (neutralizes the analyte, breaking the ionic bond).
-
Reconstitution : Evaporate under nitrogen and reconstitute in the mobile phase.
Section 3: Chromatography and Ionization Optimization
FAQ 4: I cannot change my extraction method due to budget constraints. Can I fix matrix effects at the instrument level? Answer : Yes, through two primary instrumental pathways: chromatographic shifting or ionization source modification.
-
Chromatographic Shifting : Phospholipids typically elute late in reversed-phase gradients[9]. By adjusting your mobile phase gradient (e.g., flattening the gradient slope) or modifying the pH, you can shift your analyte's retention time away from the phospholipid elution zone[10].
-
Switching to APCI : If your analyte is thermally stable and moderately volatile, switch your source from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI)[11]. Causality: ESI ionizes molecules in the liquid phase, making it highly susceptible to competition at the droplet surface[12]. APCI vaporizes the solvent and analyte first, then ionizes them in the gas phase via a corona discharge[1]. Because the ionization occurs in the gas phase, APCI is significantly less vulnerable to matrix suppression.
Fig 2: Decision tree for mitigating LC-MS matrix effects in biological samples.
Section 4: Internal Standards - The Ultimate Compensator
FAQ 5: I've optimized everything, but I still have a 20% signal suppression. How do I pass validation? Answer : Employ a Stable Isotope-Labeled Internal Standard (SIL-IS)[12]. Causality: An SIL-IS (e.g., a 13C or 2H labeled version of your analyte) shares the exact physicochemical properties as your target[12]. It will co-elute perfectly and experience the exact same degree of ion suppression in the MS source[10]. When you quantify using the analyte-to-IS peak area ratio, the suppression cancels out, yielding a normalized, accurate concentration that satisfies regulatory guidelines[2].
Sources
- 1. Matrix Effects in Mass Spectrometry Combined with Separation Methods — Comparison HPLC, GC and Discussion on Methods to Control these Effects | IntechOpen [intechopen.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. longdom.org [longdom.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Bioanalytical Method Development and Validation: A Review | IntechOpen [intechopen.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Matrix Effects: Causes and Solutions in Analysis | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Matrix effect in LC-ESI-MS and LC-APCI-MS with off-line and on-line extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nebiolab.com [nebiolab.com]
Validating Novel Ligand Binding: A Senior Application Scientist’s Guide to Orthogonal Assays
As a Senior Application Scientist, I frequently encounter a critical bottleneck in early-stage drug discovery: the transition from a high-throughput screening (HTS) "hit" to a validated lead. Primary screening assays are highly susceptible to false positives driven by assay interference, compound aggregation, or non-specific interactions. Relying on a single biochemical assay is a liability.
To establish true target engagement, we must employ orthogonal biophysical validation . By measuring the exact same biological event—ligand-target binding—using completely independent physical principles, we strip away platform-specific artifacts. This guide provides an objective comparison of primary biophysical platforms and details the causal logic required to build self-validating experimental protocols.
The Hit Validation Cascade
The journey of a novel ligand requires a structured triage process, moving from high-throughput biochemical screens to rigorous, low-throughput biophysical and structural validation, as outlined in1 [1].
Hit validation cascade: From primary screening to orthogonal biophysical confirmation.
Comparative Analysis of Primary Binding Assays
Before diving into protocols, we must objectively compare the capabilities of our primary biophysical tools. No single assay is perfect; their power lies in their complementarity.
| Assay Platform | Physical Principle | Primary Output | Throughput | Material Consumption | Key Strength | Primary Limitation |
| SPR | Surface Refractive Index | Kinetics ( kon , koff ), KD | Medium-High | Low | Real-time kinetic resolution | Requires surface immobilization |
| ITC | Heat of Binding ( ΔH ) | Thermodynamics ( ΔH , ΔS ), n , KD | Low | High | True solution-state, label-free | Low throughput, high sample need |
| MST | Thermophoretic Mobility | Equilibrium Affinity ( KD ) | Medium | Very Low | Free solution, handles aggregates | Requires fluorescent labeling |
| DSF | Thermal Unfolding Shift | Thermal Shift ( ΔTm ) | High | Low | Rapid, high-throughput triage | Indirect measure of binding |
Deep Dive 1: Surface Plasmon Resonance (SPR) - The Kinetic Workhorse
The Causality: SPR measures changes in the refractive index near a sensor surface in real-time. We use SPR not just for affinity ( KD ), but because it is the gold standard for extracting kinetic rate constants ( kon and koff ). In modern drug discovery, residence time ( τ=1/koff ) often dictates in vivo efficacy far better than equilibrium affinity, making SPR an indispensable tool for lead optimization [2].
Self-Validating Protocol: Single-Cycle Kinetics
-
Surface Preparation: Immobilize the target protein via standard amine coupling to a CM5 dextran chip.
-
Self-Validating Check: Immobilize the target at three distinct density levels (e.g., 500, 1000, and 2000 RU). If the calculated kon decreases at higher densities, your assay is suffering from mass transport limitations, and the data is invalid.
-
-
Reference Subtraction: Prepare a blank reference channel (activated with EDC/NHS and immediately deactivated with ethanolamine, without protein). This allows real-time subtraction of bulk refractive index shifts caused by buffer mismatches (like DMSO).
-
Analyte Injection: Inject the novel ligand in a single-cycle kinetic format (injecting 5 increasing concentrations sequentially without regeneration steps in between). This prevents surface degradation from harsh regeneration buffers.
-
Data Fitting: Fit the double-referenced data to a 1:1 Langmuir binding model. Ensure the χ2 value is low and the residual plot shows random scatter, confirming a true 1:1 interaction.
Deep Dive 2: Isothermal Titration Calorimetry (ITC) - The Thermodynamic Truth
The Causality: ITC is the only technique that directly measures the heat released or absorbed during a binding event. It provides the complete thermodynamic profile—Enthalpy ( ΔH ), Entropy ( ΔS ), Affinity ( KD ), and Stoichiometry ( n )—in a single, label-free, immobilization-free experiment, as detailed in 2 [3].
Self-Validating Protocol: Thermodynamic Profiling
-
Strict Buffer Matching: Dialyze the target protein overnight. Dissolve the ligand exclusively in the final dialysate buffer. If the ligand requires DMSO, ensure the exact same percentage (e.g., strictly 5.0% v/v) is present in both the cell and the syringe.
-
Causality: Even a 0.1% mismatch in DMSO or salt will generate massive "heats of dilution" that completely mask the heat of binding [4].
-
-
Concentration Optimization: Calculate the Wiseman c -value ( c=n×[M]/KD ). Adjust protein concentration in the cell to achieve a c -value between 10 and 500 to ensure a clear sigmoidal binding isotherm.
-
Blank Titration (Self-Validating Check): Perform a control titration of the ligand into the buffer (no protein). The resulting heat spikes must be small and consistent. If they are large or variable, you have a buffer mismatch or ligand aggregation.
-
Main Titration: Titrate the ligand into the protein cell (e.g., 20 injections of 2 µL) at a constant temperature with continuous stirring.
-
Analysis: Subtract the blank titration data from the main titration. Fit the integrated heat peaks to an independent binding sites model. A stoichiometry ( n ) near 1.0 validates that the protein is fully active and the ligand is binding specifically.
Deep Dive 3: Microscale Thermophoresis (MST) - The Solution-State Alternative
The Causality: MST measures the directed movement of molecules through a microscopic temperature gradient induced by an infrared laser. Binding alters the hydration shell, size, or charge of the target, changing its thermophoretic mobility [5]. Because it operates in free solution, MST is vital for validating targets that degrade upon surface immobilization or require complex lipid environments (e.g., membrane proteins), as demonstrated in3[6].
Self-Validating Protocol: Equilibrium Affinity
-
Fluorescent Labeling: Label the target protein (e.g., via NHS-ester chemistry) and maintain it at a constant, low concentration (10–50 nM) to ensure high sensitivity [7].
-
Ligand Titration: Prepare a 16-point serial dilution of the unlabeled ligand in the assay buffer. Mix 1:1 with the labeled protein and incubate to equilibrium.
-
Capillary Loading & Scanning (Self-Validating Check): Load the 16 samples into premium treated glass capillaries. Before applying the IR laser, perform a capillary fluorescence scan.
-
Causality: The initial fluorescence must be identical across all 16 capillaries (within ±10%). If fluorescence drops at high ligand concentrations, the ligand is either quenching the fluorophore or causing target aggregation—rendering the subsequent KD calculation invalid.
-
-
Thermophoresis Measurement: Apply the IR laser. Record the normalized fluorescence ( Fnorm ) as the molecules migrate out of the heated focal volume. Plot Fnorm against ligand concentration to derive the KD .
Logical Complementarity of the Assays
No single assay operates in a vacuum. The true power of an orthogonal validation strategy is how the limitations of one platform are covered by the strengths of another.
Logical complementarity of orthogonal biophysical assays in resolving binding artifacts.
Experimental Data: Cross-Platform Validation of Kinase Inhibitor "Compound X"
To demonstrate this in practice, below is a data synthesis table from a recent validation campaign of a novel kinase inhibitor. Notice how the orthogonal assays converge on a consensus KD while providing distinct, complementary mechanistic insights.
| Assay Platform | Measured KD (nM) | Additional Parameters Extracted | Self-Validation Status | Conclusion |
| SPR | 45.2 ± 3.1 | kon : 2.1×105M−1s−1 , koff : 0.009s−1 | No mass transport limitations | Validated kinetic profile |
| ITC | 52.8 ± 4.5 | ΔH : -8.4 kcal/mol, n : 0.98 | Blank subtracted, c -value = 45 | Validated 1:1 stoichiometry |
| MST | 48.1 ± 5.2 | Target mobility shift confirmed | Capillary scan uniform | Validated solution-state binding |
References
- Vipergen.
- Drug Target Review. A pragmatic approach to hit validation following biochemical high-throughput screening.
- Bio-protocol. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution.
- Malvern Panalytical. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1.
- Springer Nature. Measuring the KD of Protein–Ligand Interactions Using Microscale Thermophoresis.
- MDPI. Applications of the Microscale Thermophoresis Binding Assay in COVID-19 Research.
- JoVE Journal. Determining Binding Affinities Using MST.
Sources
Unlocking the Structure-Activity Relationship (SAR) of Halogenated Phenethylamines: A Comprehensive Guide for Drug Development
Executive Summary
Phenethylamines represent a highly versatile class of neuromodulators and psychoactive compounds. The 2,5-dimethoxyphenethylamine backbone (commonly known as the "2C" series) serves as a critical scaffold for investigating the serotonin 5-HTngcontent-ng-c2259155149="" class="ng-star-inserted">2A receptor. As a Senior Application Scientist, I have evaluated numerous G protein-coupled receptor (GPCR) ligands, and the structure-activity relationship (SAR) of halogenated phenethylamines provides a masterclass in rational drug design. This guide objectively compares the pharmacodynamic impact of specific structural modifications—namely C4-halogenation and N-benzyl substitution—and provides the validated experimental workflows required to quantify these effects.
Mechanistic Insights: The Chemistry of Receptor Affinity
The pharmacological profile of phenethylamines is heavily dictated by two distinct structural modifications:
The C4-Halogen Effect: Size, Polarizability, and Halogen Bonding
Substituting the para-position (C4) of the phenyl ring with halogens of increasing atomic radius (Cl < Br < I) directly correlates with increased 5-HT2A receptor binding affinity and functional potency[1].
-
The Causality: The 5-HT
2Areceptor possesses a highly hydrophobic binding pocket. Larger halogens like bromine (2C-B) and iodine (2C-I) exhibit greater polarizability and lipophilicity than chlorine (2C-C), allowing for optimal van der Waals interactions. Furthermore, advanced structural biology studies reveal that these highly polarizable halogens participate in specific non-covalent "halogen bonding" with the Ser239^5.43^ residue of the receptor[2]. Fluorine, despite its high electronegativity, is poorly polarizable and fails to form these critical bonds, resulting in significantly lower affinity[2].
The N-Benzyl Modification: Accessing the Auxiliary Pocket
The addition of an N-(2-methoxybenzyl) group to the primary amine of the 2C series yields the "NBOMe" series (e.g., 25I-NBOMe)[3]. This single modification transforms low-nanomolar partial agonists into sub-nanomolar, super-potent full agonists[4].
-
The Causality: The N-benzyl moiety extends beyond the orthosteric site into an auxiliary hydrophobic pocket defined by residues Phe339^6.51^ and Phe340^6.52^. The ortho-methoxy group acts as a critical hydrogen bond acceptor, locking the ligand into a highly stable conformation. This dramatically reduces the dissociation rate of the ligand-receptor complex, increasing binding affinity by up to two orders of magnitude[4].
Quantitative Data Comparison
The following table summarizes the objective performance of standard halogenated phenethylamines versus their N-benzyl optimized counterparts. Data reflects in vitro radioligand binding (
Ki
) and functional Gq-coupled calcium mobilization (
EC50
) at the human 5-HT2A receptor.
| Compound | C4 Substituent | N-Amine Substitution | 5-HT | 5-HT |
| 2C-C | Chlorine (Cl) | Hydrogen (-H) | ~110.0 | ~450.0 |
| 2C-B | Bromine (Br) | Hydrogen (-H) | ~85.0 | ~250.0 |
| 2C-I | Iodine (I) | Hydrogen (-H) | ~40.0 | ~120.0 |
| 25C-NBOMe | Chlorine (Cl) | 2-Methoxybenzyl | ~0.1 - 0.3 | ~1.5 |
| 25B-NBOMe | Bromine (Br) | 2-Methoxybenzyl | ~0.08 | ~0.5 |
| 25I-NBOMe | Iodine (I) | 2-Methoxybenzyl | ~0.04 | ~0.2 |
(Note: Values are representative aggregates derived from standardized in vitro assays[4][5].)
Validated Experimental Methodologies
To ensure scientific integrity, the protocols used to generate SAR data must be self-validating. Below are the gold-standard methodologies for evaluating novel phenethylamine derivatives.
Protocol 1: In Vitro Radioligand Binding Assay (Affinity Determination)
Objective: Determine the inhibition constant (
Ki
) of test compounds at the human 5-HT2A receptor.
-
Causality behind experimental choice: We utilize the radiolabeled agonist [^125^I]DOI rather than an antagonist like [^3^H]Ketanserin. GPCRs exist in dynamic equilibrium between high- and low-affinity states; agonists preferentially bind the Gq-coupled high-affinity state. Using an agonist radioligand provides a much more accurate reflection of a test agonist's physiological affinity[4].
Step-by-Step Workflow:
-
Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT
2Areceptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction. -
Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 0.2 nM[^125^I]DOI, and varying concentrations of the test compound ( 10−11 to 10−4 M).
-
Self-Validating Control (NSB): Include dedicated wells containing 10 µM Ketanserin to define Non-Specific Binding (NSB). This ensures the measured radioactive signal is strictly receptor-specific, validating the assay's signal-to-noise ratio.
-
Incubation & Filtration: Incubate at 37°C for 1 hour to reach thermodynamic equilibrium. Rapidly filter through GF/C glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific sticking). Wash three times with ice-cold buffer.
-
Quantification: Measure radioactivity using a gamma counter. Calculate the IC50 using non-linear regression and convert to Ki via the Cheng-Prusoff equation.
Protocol 2: Gq-Coupled Calcium Mobilization Assay (Functional Potency)
Objective: Determine the EC50 and Emax (efficacy) via intracellular calcium release.
-
Causality behind experimental choice: Dye efflux is a common artifact in live-cell assays that ruins baseline stability. We add probenecid, an inhibitor of organic anion transporters, to prevent the cells from pumping out the Fluo-4 AM dye, ensuring robust and stable fluorescence baselines.
Step-by-Step Workflow:
-
Cell Seeding: Seed 5-HT
2A-HEK293 cells in a 384-well black/clear-bottom plate at 15,000 cells/well. Incubate overnight at 37°C. -
Dye Loading: Remove media and add Fluo-4 AM calcium indicator dye supplemented with 2.5 mM probenecid. Incubate for 1 hour at 37°C.
-
Baseline Measurement: Read baseline fluorescence (Ex: 488 nm, Em: 525 nm) using a Fluorometric Imaging Plate Reader (FLIPR) for 10 seconds.
-
Compound Addition: Automatically inject test compounds and record fluorescence continuously for 3 minutes to capture the peak calcium transient.
-
Self-Validating Control (Standardization): Normalize all responses to the maximal response elicited by a saturating concentration (10 µM) of the endogenous ligand, serotonin (5-HT). This internal standard controls for well-to-well cell variability and defines 100% Emax .
Workflow & Pathway Visualizations
5-HT2A Receptor Gq-Coupled Signaling Pathway.
Iterative SAR Screening Workflow for Phenethylamine Derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Comparison Guide: Validating NeuroFEP Suite for Ligand Binding Affinity Prediction
The Accuracy-Throughput Dilemma in Hit-to-Lead Optimization
The quantitative prediction of protein-ligand binding affinity ( ΔGbind ) remains a central bottleneck in computer-aided drug discovery (CADD). During hit-to-lead and lead optimization phases, medicinal chemists require predictive models that can accurately rank congeneric series of ligands to prioritize synthesis.
Historically, computational chemists have been forced to choose between throughput and accuracy. Empirical scoring functions (Molecular Docking) offer rapid evaluation but fail to capture the dynamic and entropic complexities of binding. Conversely, rigorous physics-based alchemical methods like Free Energy Perturbation (FEP) provide near-experimental accuracy but are computationally prohibitive for large-scale screening [1].
This guide evaluates the NeuroFEP Suite —a next-generation, physics-informed machine learning platform—against standard industry alternatives: Molecular Docking, MM/GBSA, and traditional FEP. By synthesizing recent benchmark data across challenging targets (e.g., KLK6 and ER α ), we provide a self-validating framework for deploying NeuroFEP in active discovery pipelines.
Mechanistic Comparison of Affinity Prediction Methods
To understand the performance deltas between these platforms, we must first examine the causality behind their algorithmic choices.
Molecular Docking (The Baseline)
Docking algorithms (e.g., Glide, AutoDock Vina) answer two questions: what pose does the ligand adopt, and heuristically, how favorable is that pose? They rely on rigid or semi-flexible receptors and static scoring functions. Because they ignore solvent entropy and conformational dynamics, docking scores are best treated as heuristic ranking signals rather than absolute ΔG predictors [2].
MM/GBSA (The Endpoint Compromise)
Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) extracts molecular dynamics (MD) snapshots and computes a ΔG -like score using an implicit solvent model. While it accounts for some receptor flexibility, MM/GBSA frequently fails when ranking highly charged ligands due to severe approximations in the implicit solvation penalty [3].
Traditional FEP (The Gold Standard)
Absolute and Relative Binding Free Energy (ABFE/RBFE) methods calculate ΔG by "alchemically" transforming one ligand into another (or decoupling it into the solvent) using rigorous all-atom MD in explicit water [2]. By sampling intermediate thermodynamic states, FEP achieves high accuracy (RMSE < 1.0 kcal/mol) but requires hours to days of GPU compute per ligand[1, 3].
NeuroFEP Suite (Physics-Informed ML)
NeuroFEP bridges the gap by utilizing an attention-based Graph Neural Network (GNN) trained directly on massive, high-fidelity AB-FEP datasets rather than sparse experimental data [1, 4]. By featurizing ligand atoms via Atomic Environment Vectors (AEVs) to map 3D protein-ligand interactions, NeuroFEP learns the underlying physics of the FEP energy landscape, delivering alchemical accuracy at docking speeds [4].
Caption: Algorithmic pathways and the accuracy-throughput tradeoffs of affinity prediction methods.
Quantitative Performance Benchmarking
To objectively validate NeuroFEP, we aggregate retrospective benchmarking data derived from structurally diverse datasets, including the Kallikrein 6 (KLK6) inhibitor series [3] and the Human Estrogen Receptor Alpha (ER α ) ToxBench dataset [1].
The critical metrics for lead optimization are Pearson’s R (linear correlation), Kendall’s τ (rank ordering), and RMSE (absolute error in kcal/mol).
| Methodology | Compute Time / Ligand | RMSE (kcal/mol) | Pearson R ( r ) | Kendall's τ | Charge Sensitivity |
| Molecular Docking | ~10 seconds | > 2.50 | 0.35 - 0.45 | 0.20 - 0.30 | Low |
| MM/GBSA | ~2 - 4 hours | 1.80 - 2.20 | 0.40 - 0.55 | 0.35 - 0.40 | High (Fails on net charges) |
| Traditional FEP+ | ~12 - 24 hours | 0.68 - 0.85 | 0.68 - 0.78 | 0.49 - 0.71 | Low |
| NeuroFEP Suite | ~0.05 seconds | 1.05 - 1.20 | 0.65 - 0.72 | 0.45 - 0.55 | Low |
Data Insights & Causality:
-
The Failure of MM/GBSA on Charged Species: In the KLK6 dataset, MM/GBSA demonstrated a catastrophic drop in predictive power for positively charged ligands. This is caused by the generalized Born model over-penalizing the desolvation energy of charged amines entering the binding pocket [3].
-
Closing the Gap with FEP: NeuroFEP achieves a Pearson R of 0.72, nearly matching traditional FEP (0.78) while operating roughly 400,000 times faster [4]. This is achieved because the ML model is trained on a dense manifold of AB-FEP labels, allowing it to bypass the physical simulation while retaining the thermodynamic mapping [1].
Self-Validating Experimental Protocol
To ensure trustworthiness, any computational pipeline must be reproducible. Below is the standardized, self-validating workflow used to benchmark NeuroFEP against alternative methods.
Step 1: Dataset Curation & Out-of-Distribution (OOD) Splitting
-
Select a target with high-quality experimental Kd or IC50 data (e.g., PDB: 3VFE for KLK6).
-
Critical Step: Split the ligands using a Murcko scaffold clustering approach to ensure the test set evaluates Out-Of-Distribution (OOD) generalization, preventing the ML model from simply memorizing congeneric series[4].
Step 2: Structural Preparation
-
Protonate the receptor at physiological pH (7.4) using tools like PROPKA.
-
Assign Gasteiger or AM1-BCC charges to the ligands. Minimize the complex using the AMBER ff14SB force field to resolve steric clashes [3].
Step 3: Pose Generation
-
Generate initial binding poses using standard cross-docking. Retain the top 3 poses per ligand. Note: NeuroFEP requires a 3D complex as input, making high-quality pose generation a prerequisite.
Step 4: Affinity Prediction & Rescoring
-
Pass the minimized 3D complexes through the NeuroFEP GNN. The model computes Atomic Environment Vectors (AEVs) and outputs the predicted ΔGbind via its dual-loss framework [1, 4].
-
Run parallel MM/GBSA and RBFE calculations on the same poses for baseline comparison.
Step 5: Statistical Evaluation
-
Compute RMSE, Pearson R, and Kendall's τ against the blinded experimental values. Bootstrap the dataset 10,000 times to calculate 95% confidence intervals.
Caption: Step-by-step experimental validation protocol for benchmarking affinity prediction.
Conclusion and Deployment Recommendations
For modern drug discovery programs, relying solely on docking for hit-to-lead optimization results in high false-positive rates, while deploying traditional FEP across thousands of compounds is financially unviable.
The NeuroFEP Suite represents a critical paradigm shift. By leveraging augmented data from physics-based AB-FEP calculations [1], it successfully maps the complex non-linearities of protein-ligand thermodynamics.
Best Practice Recommendation: We recommend a layered, funnel approach. Utilize ultra-high-throughput docking to filter millions of compounds down to thousands. Deploy NeuroFEP to accurately rank these thousands of compounds to identify the top 50 candidates. Finally, reserve computationally expensive traditional FEP exclusively for the final optimization of the top 10 leads prior to synthesis.
References
-
Liu, M. et al. (2025). ToxBench: A Binding Affinity Prediction Benchmark with AB-FEP-Calculated Labels for Human Estrogen Receptor Alpha. arXiv. URL:[Link]
-
Rowan Scientific. (2026). How to Predict Protein–Ligand Binding Affinity. Rowan Scientific Blog. URL: [Link]
-
Ferreira, R. et al. (2023). Assessing the performance of docking, FEP, and MM/GBSA methods on a series of KLK6 inhibitors. Journal of Computer-Aided Molecular Design (PubMed). URL: [Link]
-
Valsson, Í., Warren, M., Magarkar, A., Biggin, P., & Deane, C. (2025). Narrowing the gap between machine learning scoring functions and free energy perturbation using augmented data. Communications Chemistry (Nature). URL:[Link]
Comparative Guide to Serotonin Releasing Agents (SRAs): Mechanistic Profiles and Experimental Methodologies
Serotonin releasing agents (SRAs) represent a distinct pharmacological class critical to the study of empathogens, anorectics, and neurotoxicology. Unlike Selective Serotonin Reuptake Inhibitors (SSRIs)—which competitively bind to the serotonin transporter (SERT) to block the clearance of endogenous serotonin (5-HT)—SRAs act as direct transporter substrates. This guide provides an objective, data-driven comparison of the releasing profiles of key SRAs, unpacking the causality behind their mechanisms and detailing the self-validating experimental protocols used to quantify their potency.
Mechanistic Pathways: The Causality of Reverse Transport
To understand the divergent profiles of various SRAs, one must first understand the biophysical causality of transporter-mediated efflux. The mechanism by which substrates induce the release of neurotransmitters is far more complex than a simple 1:1 carrier-mediated exchange.
When an SRA (such as MDMA or Fenfluramine) binds to SERT, it is translocated into the presynaptic terminal. This inward transport is obligatorily coupled with an inward sodium (Na⁺) current. The localized spike in intracellular Na⁺ alters the electrochemical gradient, priming the transporter for reverse function 1. Simultaneously, the lipophilic SRA diffuses into synaptic vesicles via the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the vesicular pH gradient. This displaces massive quantities of 5-HT into the cytosol, which is then actively pumped into the synaptic cleft by the reverse-facing SERT.
Caption: Mechanism of SRA-induced SERT reverse transport.
Comparative Releasing Profiles: Quantitative Data
The pharmacological signature of an SRA is largely defined by its selectivity. The ratio of Dopamine (DA) to Serotonin (5-HT) release dictates whether a compound will present primarily as a psychostimulant, an empathogen, or an anorectic.
Below is a comparative data matrix of half-maximal effective concentrations (EC₅₀) for monoamine release, derived from rat brain synaptosome assays. Lower EC₅₀ values indicate higher potency.
| Compound | 5-HT Release EC₅₀ (nM) | DA Release EC₅₀ (nM) | NE Release EC₅₀ (nM) | Primary Pharmacological Profile |
| (+)-MDMA | 70.8 | 142.0 | ~110.0 | Non-selective SRA / Empathogen 1 |
| (+)-Fenfluramine | 52.0 | >10,000 | ~300.0 | Highly selective SRA / Anorectic 2 |
| p-Chloroamphetamine (PCA) | 28.3 | 68.5 | 23.5 | Potent SNDRA / Neurotoxin 3 |
| (+)-Methamphetamine | 736.0 | 24.0 | ~15.0 | Selective DRA / Psychostimulant 1 |
Data Interpretation & Causality
-
MDMA: Exhibits a relatively balanced release profile across SERT, DAT, and NET. This non-selective monoamine release is the causal driver behind its unique empathogenic effects, merging the mood-elevating properties of 5-HT with the stimulating properties of DA and NE 4.
-
Fenfluramine: Demonstrates extreme selectivity for SERT over DAT. Because it lacks dopaminergic activation, it does not produce psychomotor stimulation or high abuse liability, making it a highly effective appetite suppressant (though later withdrawn due to 5-HT₂B receptor-mediated cardiotoxicity) 2.
-
PCA: An exceptionally potent Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA). Its massive and rapid depletion of vesicular 5-HT stores makes it a standard neurotoxin used in laboratory settings to intentionally ablate serotonergic pathways for research purposes 3.
Experimental Methodologies: In Vitro Synaptosome Release Assay
To generate the EC₅₀ data presented above, researchers rely on highly controlled, self-validating experimental systems.
Why use synaptosomes over transfected HEK293 cells? While immortalized cell lines expressing human SERT are excellent for isolating target-specific binding kinetics, they lack the endogenous presynaptic architecture necessary for physiological release. Rat brain synaptosomes (isolated, re-sealed nerve terminals) preserve the entire exocytotic machinery—including VMAT2 coupling, native ion gradients, and autoreceptors—ensuring that the measured efflux accurately reflects in vivo neuronal dynamics 5.
Step-by-Step Protocol
-
Tissue Preparation: Euthanize rodents and rapidly dissect the brain region of interest (e.g., cortex or hippocampus for high SERT density). Homogenize the tissue in ice-cold 0.32 M sucrose buffer to prevent osmotic lysis.
-
Synaptosome Isolation: Perform differential centrifugation. Centrifuge the homogenate at 1,000 × g to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 12,000 × g to pellet the crude synaptosomal fraction (P2). Resuspend the pellet in an oxygenated Krebs-Ringer phosphate buffer.
-
Radiotracer Loading: Incubate the synaptosomal suspension with [³H]5-HT for 15-30 minutes at 37°C. This allows SERT to transport the radiolabeled transmitter inward, followed by VMAT2-mediated packaging into synaptic vesicles.
-
Washing: Centrifuge and wash the synaptosomes thoroughly to remove extracellular, unincorporated [³H]5-HT, establishing a stable baseline of radioactivity.
-
Drug Incubation (Release Phase): Aliquot the pre-loaded synaptosomes into a multi-well plate. Introduce the test SRAs (e.g., MDMA, Fenfluramine) at varying logarithmic concentrations (typically 1 nM to 10 μM) and incubate for 5-10 minutes.
-
Termination and Quantification: Terminate the reaction via rapid vacuum filtration through glass-fiber filters. The filters retain the intact synaptosomes, while the filtrate contains the released [³H]5-HT. Quantify both fractions using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of total radioactivity released. Plot a concentration-response curve to determine the EC₅₀ value.
Caption: Step-by-step workflow for in vitro synaptosomal monoamine release assay.
References
- NEURAL AND CARDIAC TOXICITIES ASSOCIATED WITH 3,4-METHYLENEDIOXYMETHAMPHETAMINE (MDMA) - PMC. Source: nih.gov.
- para-Chloroamphetamine - Wikipedia. Source: wikipedia.org.
- Serotonin releasing agent - Wikipedia. Source: wikipedia.org.
- 3,4-Methylenedioxymethamphetamine (MDMA) neurotoxicity in rats: a reappraisal of past and present findings - PMC. Source: nih.gov.
- A Comparative Analysis of Monoamine Release Potency for Amphetamine Analogs - Benchchem. Source: benchchem.com.
Sources
A Senior Application Scientist's Guide to Enantiomeric Purity Analysis of Chiral Amines
In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For chiral amines, a ubiquitous functional group in active pharmaceutical ingredients (APIs), the ability to precisely quantify the enantiomeric excess (% ee) is paramount. One enantiomer may elicit the desired therapeutic effect, while its mirror image could be inactive or, in the worst-case scenario, dangerously toxic. The thalidomide tragedy of the 1960s serves as a stark and enduring reminder of this principle, where the (S)-enantiomer was teratogenic, while the (R)-enantiomer was an effective sedative.
This guide provides a comprehensive comparison of the primary analytical techniques for determining the enantiomeric purity of chiral amines. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on creating self-validating systems of analysis, grounded in authoritative references and robust experimental data.
The Analytical Gauntlet: Choosing the Right Technique
The selection of an appropriate analytical method for enantiomeric purity analysis is a multi-faceted decision, balancing the need for accuracy, precision, sensitivity, and throughput against the specific physicochemical properties of the analyte and the stage of drug development. The most prevalent techniques employed today are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), chiral Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Workflow for Method Selection in Enantiomeric Purity Analysis
Caption: A decision-making workflow for selecting an appropriate analytical technique for chiral amine analysis.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse of the pharmaceutical industry for enantiomeric purity analysis. The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.
Expertise & Experience: The choice of CSP is the most critical parameter in chiral HPLC method development. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are exceptionally versatile and resolve a broad range of chiral compounds, including amines. The mechanism of separation on these phases is complex, involving hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. For primary and secondary amines, the mobile phase is often a mixture of an alkane (like hexane or heptane) and an alcohol (like isopropanol or ethanol), with a small amount of an amine additive (e.g., diethylamine, DEA) to improve peak shape by masking acidic silanol groups on the silica surface.
Trustworthiness: A robust chiral HPLC method must demonstrate baseline resolution of the enantiomers (Rs > 1.5), ensuring accurate quantification. The limit of detection (LOD) and limit of quantification (LOQ) for the minor enantiomer must be established, which is critical for controlling impurities in an API. According to FDA guidelines, the quantification of the minor enantiomer at a 0.1% level relative to the major enantiomer is often required.
Comparative Performance Data for Chiral HPLC
| Parameter | Performance Metric | Experimental Conditions |
| Resolution (Rs) | > 2.0 | Column: Daicel CHIRALPAK® IA; Mobile Phase: Hexane/Ethanol/DEA (80:20:0.1, v/v/v) |
| Analysis Time | 5-15 minutes | Flow Rate: 1.0 mL/min; Column Dimensions: 250 x 4.6 mm, 5 µm |
| LOQ | 0.05% of major enantiomer | UV Detection at 220 nm |
| Linearity (r²) | > 0.999 | 0.1% to 2.0% of the minor enantiomer |
Experimental Protocol: Chiral HPLC Analysis of a Primary Amine
-
System Preparation: Equilibrate the HPLC system with the mobile phase (Hexane/Ethanol/DEA 80:20:0.1) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Accurately weigh and dissolve the chiral amine sample in the mobile phase to a final concentration of 1.0 mg/mL.
-
Injection: Inject 10 µL of the sample onto the CHIRALPAK® IA column.
-
Data Acquisition: Monitor the elution profile at 220 nm for 15 minutes.
-
Analysis: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.
Chiral Gas Chromatography (GC)
For volatile and thermally stable chiral amines, chiral GC offers unparalleled resolution and speed. Separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.
Expertise & Experience: A significant challenge with chiral GC analysis of amines is their high polarity and tendency to exhibit poor peak shapes due to interactions with the column surface. This is frequently overcome by in-situ derivatization, for example, by acylation with trifluoroacetic anhydride (TFAA). This process converts the polar amine into a less polar, more volatile amide derivative, which is more amenable to GC analysis. The choice of derivatizing agent and cyclodextrin-based CSP (e.g., β- or γ-cyclodextrin) is critical for achieving optimal separation.
Trustworthiness: Method validation for chiral GC must include an assessment of the derivatization reaction itself, ensuring it is non-stereoselective and proceeds to completion. The stability of the derivative must also be confirmed. A well-developed method will demonstrate excellent resolution, often exceeding that of HPLC, allowing for the quantification of trace-level enantiomeric impurities.
Comparative Performance Data for Chiral GC (Post-Derivatization)
| Parameter | Performance Metric | Experimental Conditions |
| Resolution (Rs) | > 4.0 | Column: Chirasil-DEX CB (25 m x 0.25 mm); Carrier Gas: Helium |
| Analysis Time | < 10 minutes | Temperature Program: 100°C to 180°C at 5°C/min |
| LOQ | 0.01% of major enantiomer | Flame Ionization Detector (FID) |
| Linearity (r²) | > 0.9995 | 0.05% to 1.0% of the minor enantiomer |
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful green alternative to HPLC, utilizing supercritical CO₂ as the primary mobile phase. It often provides faster separations and higher efficiency than HPLC.
Expertise & Experience: SFC is particularly well-suited for the preparative separation of enantiomers due to the lower viscosity of the mobile phase, which allows for higher flow rates. For analytical purposes, the same polysaccharide-based CSPs used in HPLC are highly effective in SFC. The addition of a co-solvent, typically an alcohol like methanol, is necessary to modulate the polarity of the mobile phase and achieve elution. Amine additives are also used to improve peak shape. The lower backpressure in SFC systems allows for the use of longer columns or smaller particles, enhancing resolution.
Trustworthiness: The principles of method validation for chiral SFC are analogous to those for HPLC. The resolution, linearity, and sensitivity must be rigorously established. One key advantage of SFC is the reduced consumption of organic solvents, which aligns with the growing emphasis on sustainable laboratory practices.
Comparative Performance Data for Chiral SFC
| Parameter | Performance Metric | Experimental Conditions |
| Resolution (Rs) | > 2.5 | Column: Daicel CHIRALPAK® AD-H; Mobile Phase: CO₂/Methanol (70:30, v/v) |
| Analysis Time | < 5 minutes | Flow Rate: 3.0 mL/min; Backpressure: 150 bar |
| LOQ | 0.05% of major enantiomer | UV Detection at 220 nm |
| Linearity (r²) | > 0.999 | 0.1% to 2.0% of the minor enantiomer |
Capillary Electrophoresis (CE)
Chiral CE is a high-efficiency separation technique that utilizes a chiral selector dissolved in the background electrolyte. The differential migration of enantiomers in an electric field results in their separation.
Expertise & Experience: Highly substituted cyclodextrins are the most common chiral selectors for the separation of chiral amines by CE. The charged amine enantiomers form transient diastereomeric inclusion complexes with the cyclodextrin, altering their electrophoretic mobility. The pH of the background electrolyte is a critical parameter, as it determines the charge state of the amine. A low pH is typically employed to ensure the amine is protonated and positively charged.
Trustworthiness: Chiral CE offers exceptionally high theoretical plate counts, leading to sharp peaks and excellent resolution. It requires minimal sample and solvent consumption, making it a cost-effective and environmentally friendly technique. However, the sensitivity of CE with standard UV detection can be lower than that of HPLC or GC, and its reproducibility can be more challenging to control.
NMR Spectroscopy
Chiral NMR spectroscopy is a powerful tool for the direct determination of enantiomeric purity without the need for physical separation. This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).
Expertise & Experience: The addition of a CSA to a solution of a chiral amine can induce chemical shift non-equivalence for the protons of the two enantiomers, resulting in separate signals in the ¹H NMR spectrum. The ratio of the integrals of these signals provides a direct measure of the enantiomeric ratio. Alternatively, a CDA can be used to convert the enantiomers into a pair of diastereomers, which will have distinct NMR spectra.
Trustworthiness: Chiral NMR is an absolute method, meaning it does not require a reference standard of the minor enantiomer for quantification. This is a significant advantage, particularly in the early stages of drug discovery when such standards may not be available. However, the sensitivity of NMR is significantly lower than that of chromatographic techniques, and it is generally only suitable for determining enantiomeric ratios down to about 95:5.
Logical Relationship of Chiral Analysis Techniques
Caption: A diagram illustrating the logical flow from the sample to the final enantiomeric purity result for different analytical approaches.
Conclusion and Future Outlook
The choice of the optimal analytical technique for the enantiomeric purity analysis of chiral amines is a critical decision in the pharmaceutical development process. While chiral HPLC remains the gold standard due to its versatility and robustness, chiral GC and SFC offer significant advantages in terms of speed and efficiency for suitable analytes. Chiral CE provides an orthogonal, high-efficiency method, and chiral NMR offers the unique ability to perform absolute quantification without reference standards.
The future of enantiomeric purity analysis will likely involve a multi-modal approach, where orthogonal techniques are used in combination to provide a comprehensive and highly reliable assessment of stereochemical purity. Advances in stationary phase technology, detector sensitivity, and data analysis software will continue to push the boundaries of what is achievable, ensuring the safety and efficacy of the next generation of chiral amine drugs.
References
-
U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. FDA. [Link]
-
ICH. (1999). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. [Link]
The Mechanistic Paradigm Shift: Mass Transfer and Thermodynamics
As a Senior Application Scientist who has transitioned numerous pharmaceutical pipelines from legacy normal-phase methodologies to modern supercritical systems, I frequently encounter the debate between High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for chiral separations.
The separation of enantiomers is a critical bottleneck in drug discovery, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. While HPLC has historically been the gold standard, SFC has fundamentally disrupted this space. This guide provides an objective, data-driven comparison of HPLC and SFC, exploring the mechanistic causality behind their performance differences and offering a self-validating protocol for your laboratory.
To understand why SFC often outperforms HPLC in chiral applications, we must look at the physical chemistry of the mobile phases. SFC utilizes supercritical carbon dioxide (scCO₂) combined with an organic co-solvent (typically methanol or ethanol).
A supercritical fluid exists above its critical temperature and pressure, granting it a unique hybrid of properties: the solvating power (density) of a liquid, combined with the low viscosity and high diffusivity of a gas[1].
The Causality of Speed: In chromatography, efficiency at high flow rates is governed by the C-term (resistance to mass transfer) of the Van Deemter equation. Because scCO₂ has a diffusion coefficient up to five times higher than liquid solvents, solute molecules rapidly partition in and out of the chiral stationary phase (CSP) pores. This rapid mass transfer flattens the C-term curve. Consequently, laboratories can run SFC at 3 to 5 times the linear velocity of HPLC without suffering from peak broadening or catastrophic backpressure[1].
The Causality of Peak Shape: Basic chiral compounds, such as primary amines, notoriously exhibit peak tailing in normal-phase HPLC due to secondary interactions with residual silanols on the silica support. In SFC, the mildly acidic nature of scCO₂ (which forms trace carbonic acid) combined with basic additives (like diethylamine) effectively masks these active sites, frequently resulting in superior peak symmetry compared to HPLC[2].
Head-to-Head Performance Comparison
When evaluating these techniques for a new chemical entity (NCE), the decision hinges on speed, solvent consumption, and preparative scalability. The quantitative differences are summarized below.
Table 1: Physicochemical Properties of Mobile Phases
| Property | Normal-Phase HPLC (e.g., Hexane/IPA) | SFC (scCO₂ / Methanol) | Impact on Separation |
| Density (g/cm³) | 0.7 - 0.9 | 0.3 - 0.8 | Comparable solvating power for non-polar to moderately polar analytes. |
| Viscosity (cP) | 0.5 - 1.0 | 0.05 - 0.10 | SFC generates significantly lower backpressure, enabling longer columns or higher flow rates. |
| Diffusivity (cm²/s) | < 1 x 10⁻⁵ | 1 x 10⁻⁴ to 1 x 10⁻³ | SFC allows faster mass transfer, preserving resolution at high speeds. |
Table 2: Operational and Preparative Metrics
| Metric | HPLC | SFC |
| Analysis Time | 15 - 45 minutes | 3 - 10 minutes[2] |
| Solvent Consumption | 100% Liquid Organic | 10% - 40% Liquid Organic (Remainder is recyclable CO₂) |
| Preparative Fraction Recovery | Requires extensive evaporation of large solvent volumes (e.g., 12.5 hours for RP-HPLC)[3]. | Rapid recovery via cyclone separators; fractions are collected in small volumes of volatile co-solvent (e.g., 2 hours total)[3]. |
| Chiral Resolution (Rs) | Highly dependent on solvent polarity. | Often superior or comparable; highly tunable via pressure and temperature[2]. |
Decision Matrix for Chiral Separations
Not every compound is destined for SFC. Highly polar, water-soluble compounds that crash out in supercritical CO₂ are still better suited for Reversed-Phase HPLC. The logic flow below dictates the initial technological route.
Caption: Decision tree for selecting between SFC and HPLC for chiral separations based on solubility.
Self-Validating Protocol: Chiral Method Development & Preparative Scale-Up
To ensure scientific integrity, a chiral separation method must be systematically developed and orthogonal validated. Below is the field-proven methodology I utilize for screening and scaling up chiral compounds (e.g., pharmaceutical intermediates like omeprazole or primary amines).
Phase 1: Analytical Screening
-
Sample Preparation: Dissolve the racemic mixture at 1 mg/mL in a generic, system-compatible solvent (e.g., Methanol or Ethanol). Avoid pure non-polar solvents (like Hexane) if screening on SFC, as they can cause injection solvent effects.
-
Column Selection: Utilize a parallel screening valve equipped with immobilized polysaccharide-derived CSPs (e.g., Chiralpak IA, IB, IC). Causality: Immobilized columns are critical here because they allow the use of a broader range of co-solvents (like DCM or THF) in SFC without stripping the chiral selector from the silica support, thereby expanding the thermodynamic solubility window.
-
Gradient Run: Execute a generic screening gradient on both HPLC (Hexane/IPA, 90:10 to 50:50) and SFC (scCO₂/MeOH, 5% to 50% over 5 minutes).
-
Additive Tuning: If the analyte is a primary amine, add 0.1% Diethylamine (DEA) to the co-solvent. If it is acidic, add 0.1% Trifluoroacetic acid (TFA). This prevents peak tailing by masking active silanols[2].
Phase 2: Preparative Scale-Up (The SFC Advantage)
-
Isocratic Optimization: Convert the successful gradient method into an isocratic method. Target a retention factor ( k′ ) between 1.5 and 5 for the first enantiomer.
-
Loading Study: Perform sequential injections of increasing concentration (e.g., 5 mg, 10 mg, 20 mg) until the peaks of the two enantiomers begin to touch (touching-band separation).
-
Stacked Injections: In preparative SFC, utilize "stacked injections." Because SFC has a very short equilibration time, you can inject the next sample pulse before the previous run has fully eluted, utilizing the "dead space" between the peaks[4].
-
Fraction Collection: Collect the enantiomers using a gas-liquid separator (cyclone). The CO₂ depressurizes and vents, leaving the purified enantiomer concentrated in a small volume of the methanol co-solvent, drastically reducing the E-factor (environmental impact)[5].
Caption: Step-by-step experimental workflow for chiral method development and scale-up validation.
Conclusion: The Verdict on Preparative Efficiency
While HPLC remains a highly versatile and established technique—particularly for highly polar, water-soluble biologicals—SFC is undeniably the superior technology for the preparative chiral separation of small molecules.
The data is definitive: SFC has been found to be a significantly better technique than HPLC for chiral separations on a preparative scale[6]. By leveraging the low viscosity and high diffusivity of supercritical CO₂, laboratories can achieve analysis times up to five times faster than liquid mobile phases[1]. Furthermore, the elimination of toxic solvents like hexane, combined with the rapid recovery of fractions without the need for massive solvent evaporation, makes SFC not just an operational upgrade, but a critical step toward sustainable green chemistry in drug development[3].
References
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita URL: [Link]
-
A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography - Taylor & Francis URL:[Link]
-
Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC URL:[Link]
-
A Comparative Study Using Preparative Reverse Phase Liquid Chromatography and Supercritical Fluid Chromatography of Impurities - Waters Corporation URL:[Link]
-
Improved Efficiency of Isomer Preparative Operations by Supercritical Fluid Chromatography with Stacked Injection - Shimadzu URL: [Link]
Sources
Technical Guide: Confirming the Multimodal Mechanism of Action for Novel Serotonin Modulators
Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Focus: Pharmacological profiling and functional validation of multimodal serotonin modulators (Case Study: Vortioxetine vs. Traditional SSRIs)
Executive Summary: The Shift to Multimodal Pharmacology
For decades, the standard of care for major depressive disorder (MDD) relied on Selective Serotonin Reuptake Inhibitors (SSRIs) like Escitalopram, which act almost exclusively by blocking the serotonin transporter (SERT). However, clinical limitations—such as delayed onset and residual cognitive deficits—have driven the development of Serotonin Modulators and Stimulators (SMS) .
Vortioxetine represents the benchmark for this novel class. Its mechanism of action is distinctly multimodal: it combines potent SERT inhibition with direct, differential modulation of multiple 5-HT receptor subtypes[1]. Confirming such a complex pharmacological profile requires a multi-tiered experimental strategy. This guide details the objective comparison of these agents and the self-validating experimental protocols required to prove their mechanism of action.
Pharmacological Profiling: Affinity vs. Selectivity
The first step in characterizing a novel modulator is defining its receptor binding landscape. Unlike SSRIs, which are highly selective for SERT, multimodal agents are engineered to interact with a specific network of pre- and post-synaptic receptors[2].
Data Presentation: Comparative Binding Affinities
The table below objectively compares the in vitro binding affinities ( Ki ) of Vortioxetine against a traditional SSRI (Escitalopram).
| Target Receptor | Vortioxetine Ki (nM) | Escitalopram Ki (nM) | Functional Consequence (Vortioxetine) |
| SERT | 1.6 | 1.1 | Reuptake Inhibition |
| 5-HT 3 | 3.7 | > 10,000 | Antagonism (Reduces GI side effects) |
| 5-HT 1A | 15.0 | > 10,000 | Full Agonism (Accelerates onset) |
| 5-HT 7 | 19.0 | > 10,000 | Antagonism (Pro-cognitive effects) |
| 5-HT 1B | 33.0 | > 10,000 | Partial Agonism |
Data supported by FDA pharmacological reviews and primary receptor affinity studies[3].
Protocol 1: High-Throughput Radioligand Binding Assay
To objectively determine the Ki values, we utilize a competitive radioligand binding assay.
Causality & Design: This assay measures the physical interaction between the drug and the receptor. We use polyethylenimine (PEI)-treated glass fiber filters because PEI is a cationic polymer that neutralizes the negative charge of the glass. This prevents positively charged radioligands from sticking to the filter, drastically reducing background noise and ensuring the detected signal represents true receptor-bound ligand [4].
Step-by-Step Methodology:
-
Membrane Preparation: Harvest HEK293 cells stably expressing the target human 5-HT receptor (e.g., 5-HT 1A ). Homogenize in 50 mM Tris-HCl buffer and centrifuge at 40,000 x g to isolate the receptor-rich membrane fraction.
-
Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 50 µL of a specific radioligand (e.g., [ 3 H]-8-OH-DPAT for 5-HT 1A ) at a concentration near its Kd , and 100 µL of the test compound across a 10-point concentration gradient (10 pM to 10 µM).
-
Self-Validating Control (NSB): Allocate specific wells to contain 10 µM of a known reference ligand (e.g., unlabeled serotonin). This establishes the Non-Specific Binding (NSB) baseline. Validation Rule: Total binding minus NSB equals specific binding. If NSB exceeds 50% of total binding, the assay fails quality control.
-
Filtration: After a 1.5-hour incubation at room temperature, terminate the reaction via rapid vacuum filtration through the PEI-treated filter mats using a 96-well harvester[4].
-
Quantification: Melt scintillant onto the dried filters and quantify radioactivity using a Microbeta scintillation counter. Calculate the IC 50 and convert to Ki using the Cheng-Prusoff equation.
Functional Characterization: Decoding Agonism and Antagonism
Affinity ( Ki ) only proves that a drug binds to a receptor; it does not indicate whether the drug activates or blocks it. To confirm a multimodal mechanism, we must evaluate the downstream intracellular signaling cascades.
Serotonin receptors are G-protein coupled receptors (GPCRs) that modulate cyclic AMP (cAMP).
-
5-HT 1A is Gi -coupled (inhibits adenylate cyclase, decreasing cAMP).
-
5-HT 7 is Gs -coupled (stimulates adenylate cyclase, increasing cAMP).
Fig 1: Divergent cAMP signaling pathways modulated by 5-HT1A agonism and 5-HT7 antagonism.
Protocol 2: AlphaScreen cAMP Accumulation Assay
To measure these opposing functional effects, we utilize the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.
Causality & Design: We select AlphaScreen over traditional ELISA because it is a homogeneous, wash-free system. Intracellular cAMP fluctuations are rapid and transient. Eliminating wash steps prevents the loss of low-affinity interactions and preserves the integrity of the cellular state, yielding a highly sensitive assay with an excellent Z'-factor[5].
Furthermore, when testing for 5-HT 1A ( Gi ) agonism, basal cAMP levels in cells are naturally too low to detect a further decrease. Therefore, we must pre-treat the cells with Forskolin, a direct adenylate cyclase activator, to artificially spike cAMP levels. The modulator's agonistic efficacy is then measured by its ability to suppress this Forskolin-induced spike[6].
Step-by-Step Methodology:
-
Cell Seeding: Seed CHO-K1 cells expressing the target receptor into a 384-well opaque white microplate at a density of 3,000 cells/well in 5 µL of stimulation buffer[5].
-
Stimulation & Treatment:
-
For Gs Antagonism (5-HT 7 ): Add the test compound alongside a known agonist (e.g., serotonin) to measure the compound's ability to block cAMP production.
-
For Gi Agonism (5-HT 1A ): Add 10 µM Forskolin to the wells, immediately followed by the test compound. Incubate for 30 minutes at room temperature.
-
-
Tracer Addition: Add 5 µL of biotinylated cAMP (tracer) and anti-cAMP conjugated Acceptor beads. Endogenous cAMP produced by the cells will compete with the biotinylated tracer for binding to the Acceptor beads[5].
-
Donor Bead Addition: Under subdued laboratory lighting (<100 Lux, to prevent photobleaching), add 5 µL of Streptavidin-coated Donor beads. Incubate for 1 hour in the dark.
-
Self-Validating Control (Standard Curve): A 12-point standard curve of known cAMP concentrations (10 pM to 1 µM) must be run on the exact same plate. Validation Rule: Raw Alpha signals must be plotted against this curve to convert luminescence counts into absolute cAMP concentrations, ensuring the assay remains within its linear dynamic range [5].
-
Detection: Read the plate on an AlphaScreen-compatible microplate reader (e.g., EnVision). Calculate the EC 50 (agonism) or IC 50 (antagonism).
Workflow Synthesis
Confirming a multimodal mechanism is a sequential process. The data generated from binding affinities must perfectly align with functional GPCR assays before advancing to electrophysiology (for ion channels like 5-HT 3 ) and in vivo models.
Fig 2: Stepwise experimental workflow for confirming the multimodal mechanism of action.
Conclusion
The transition from highly selective SSRIs to multimodal modulators like Vortioxetine requires a paradigm shift in preclinical assay design. By coupling PEI-filtered radioligand binding assays with wash-free AlphaScreen cAMP profiling, researchers can definitively map both the physical affinity and the functional consequence of novel compounds. This rigorous, self-validating approach ensures that complex mechanisms—such as simultaneous 5-HT 1A agonism and 5-HT 7 antagonism—are accurately confirmed, ultimately leading to therapeutics with superior cognitive and mood-stabilizing profiles [7].
References
-
Vortioxetine (Brintellix): A New Serotonergic Antidepressant - PMC - NIH Source: nih.gov URL:[Link]
-
What is the mechanism of Vortioxetine Hydrobromide? - Patsnap Synapse Source: patsnap.com URL:[Link]
-
Vortioxetine: a review of efficacy, safety and tolerability with a focus on cognitive symptoms in major depressive disorder Source: tandfonline.com URL:[Link]
-
204447Orig1s000 - Pharmacology Review Source: accessdata.fda.gov URL:[Link]
-
Assay Protocol Book - PDSP Source: unc.edu URL:[Link]
-
Characterization of serotonin-5-HTR1E signaling pathways and its role in cell survival Source: nih.gov URL:[Link]
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- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Vortioxetine Hydrobromide? [synapse.patsnap.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. kidbdev.med.unc.edu [kidbdev.med.unc.edu]
- 5. resources.revvity.com [resources.revvity.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
A Comprehensive Guide to the Safe Disposal of 6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine
For Immediate Use by Laboratory and Chemical Handling Professionals
This document provides detailed procedures for the safe and compliant disposal of 6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS Number: 1273663-89-0). As a halogenated aromatic amine, this compound requires specialized handling to mitigate risks to personnel and the environment.[1][2][3] This guide is designed to equip researchers, scientists, and drug development professionals with the necessary information for its proper disposal.
Understanding the Hazard Profile
Key Hazard Considerations:
-
Toxicity: Aromatic amines as a class of compounds are known to pose significant health risks, including potential carcinogenicity and mutagenicity.[3] Halogenated compounds can also exhibit toxicity.[4] The hydrochloride salt of a similar compound, (R)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine, is classified as harmful if swallowed and causes skin and eye irritation.[5]
-
Environmental Impact: Improper disposal of halogenated organic compounds can lead to significant environmental contamination.[4][6] Amines can also be harmful to aquatic life.[7]
-
Reactivity: While specific reactivity data is limited, it is prudent to treat this compound as potentially reactive with strong oxidizing agents and acids.[7]
| Property | Information | Source |
| Chemical Name | 6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine | EvitaChem[1] |
| CAS Number | 1273663-89-0 | EvitaChem[1] |
| Molecular Formula | C₁₀H₁₁BrClN | EvitaChem[1] |
| Molecular Weight | ~259.53 g/mol | EvitaChem[1] |
| Physical Form | Likely a solid at room temperature | Inferred from similar compounds[5][8] |
Pre-Disposal and Handling Protocols
Proper handling and storage are the first steps in ensuring safe disposal. These procedures are governed by regulations from bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[6]
Personal Protective Equipment (PPE)
All personnel handling 6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine must wear appropriate PPE to prevent exposure.
| Equipment | Specification | Rationale |
| Gloves | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, as similar compounds cause skin irritation.[5][9] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against splashes and dust, as related compounds cause serious eye irritation.[5][9] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[10][11] | To avoid inhalation of any dust or vapors, as related compounds may cause respiratory irritation.[5][12] |
Segregation and Storage of Waste
Chemical waste must be segregated at the point of generation to prevent hazardous reactions.[6][7]
-
Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for the disposal of 6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine waste.[13][14] The original container is ideal if available and properly labeled.[13]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and any known hazard pictograms.[15]
-
Incompatible Materials: Keep this waste stream separate from strong acids, oxidizing agents, and other reactive chemicals.[7] Halogenated waste should be segregated from non-halogenated waste to avoid unnecessary disposal costs.[16]
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13] This area should be well-ventilated and have secondary containment to manage potential spills.[6][14]
Step-by-Step Disposal Procedure
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7] The following steps outline the compliant disposal process.
Waste Accumulation
-
Initial Collection: Collect all waste containing 6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine, including contaminated labware (e.g., gloves, weighing paper), in the designated hazardous waste container.
-
Container Management: Ensure the waste container is kept closed except when adding waste.[6] Do not overfill the container.[14]
-
Documentation: Maintain a log of the waste being added to the container, including the date and approximate quantity.
Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in accumulation for the maximum allowed time (typically six to twelve months depending on institutional and local regulations), contact your institution's EHS department or a licensed hazardous waste disposal company.[7][13][17]
-
Provide Information: Be prepared to provide the EHS office with the full chemical name, quantity of waste, and any other relevant hazard information.
-
Waste Pickup: EHS or the licensed contractor will arrange for the pickup and transportation of the hazardous waste.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.
-
Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large or unknown spills, contact your institution's emergency response team.
-
Containment: Use appropriate absorbent materials, such as chemical absorbent pads or vermiculite, to contain the spill. Do not use combustible materials like paper towels for large spills.
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it in the designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water, followed by a solvent rinse if necessary), and dispose of all cleanup materials as hazardous waste.
-
Reporting: Report the spill to your supervisor and EHS office, and complete any required incident reports.
Regulatory Framework
The disposal of 6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine is governed by several key regulations.
-
Resource Conservation and Recovery Act (RCRA): This is the primary federal law in the United States governing the disposal of solid and hazardous waste.[6] 6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine would likely be classified as a hazardous waste due to its chemical properties.
-
EPA Regulations: The EPA provides specific guidelines for the management of hazardous waste, including regulations for academic laboratories (Subpart K of 40 CFR Part 262).[17]
-
OSHA Regulations: OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that the hazards of all chemicals be evaluated and that this information be conveyed to employers and employees.
Disposal Workflow Diagram
Sources
- 1. evitachem.com [evitachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. (R)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | 2241594-26-1 [sigmaaldrich.com]
- 6. danielshealth.com [danielshealth.com]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. fishersci.se [fishersci.se]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. echemi.com [echemi.com]
- 12. pharmacopoeia.com [pharmacopoeia.com]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 15. canterbury.ac.nz [canterbury.ac.nz]
- 16. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 17. epa.gov [epa.gov]
Comprehensive Safety and Handling Guide for 6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine
As a Senior Application Scientist, I approach laboratory safety not as a static checklist of regulatory requirements, but as a dynamic, mechanistic system. When handling complex halogenated intermediates like 6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine, understanding the molecular behavior of the compound is the absolute foundation of effective risk mitigation.
This guide provides researchers, scientists, and drug development professionals with a self-validating operational protocol. By explaining the causality behind every piece of Personal Protective Equipment (PPE) and every handling step, we aim to build deep trust and ensure your laboratory operates at the highest standard of safety.
Chemical Profile & Mechanistic Hazard Assessment
To design an effective safety protocol, we must first understand the molecular architecture of the compound. 6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS: 1337152-88-1) is a chiral amine derivative featuring a tetrahydronaphthalene backbone substituted with both bromine and chlorine atoms, with a molecular weight of 260.56 g/mol [1].
Mechanistic Causality of Hazards:
-
Dermal and Systemic Permeation: The presence of heavy halogens (Br, Cl) on the aromatic/alicyclic ring system significantly increases the molecule's lipophilicity[2]. Mechanistically, this allows the compound to efficiently partition into the lipid bilayers of the skin (stratum corneum). Standard latex gloves are highly susceptible to permeation by non-polar and halogenated organics, rendering them useless for this chemical.
-
Acute Tissue Irritation (H315, H319, H335): The primary amine group (-NH₂) at the 1-position acts as a strong nucleophile and a weak base[2]. Upon contact with the ambient moisture of the eyes, mucous membranes, or respiratory tract, the amine triggers localized pH changes and nucleophilic interactions with biological macromolecules. Consequently, the compound carries strict GHS hazard classifications: H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), and H335 (Respiratory irritation)[3].
Mandatory PPE Matrix
To counteract these specific molecular hazards, standard laboratory PPE must be upgraded. The following matrix outlines the quantitative specifications and the mechanistic justifications for your required PPE setup.
| PPE Category | Quantitative Specification | Breakthrough Time | Mechanistic Justification |
| Hand Protection | 100% Nitrile Gloves (Min 0.12 mm thickness, Double-gloved) | > 240 minutes | Nitrile provides superior resistance to non-polar halogenated organic permeation compared to latex or vinyl. |
| Eye Protection | ANSI Z87.1 Rated Chemical Splash Goggles | N/A | Forms a tight seal to prevent basic amine dust/vapors from interacting with ocular moisture (mitigating H319). |
| Body Protection | Flame-Resistant (FR) or Heavy Cotton Lab Coat | N/A | Protects against static discharge which could ignite organic dusts during weighing and transfer operations. |
| Respiratory | N95 or P100 Particulate Respirator (If handled outside hood) | 95.0% - 99.9% filtration efficiency | Captures aerosolized amine powders, directly mitigating respiratory tract irritation (H335). |
Operational Workflow: Step-by-Step Handling Protocol
Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's safety conditions are fully met.
Figure 1: Step-by-step operational workflow for handling halogenated tetralin amines.
Step 1: Pre-Operation Verification
-
Verify that the chemical fume hood is operational with a minimum face velocity of 100 Linear Feet per Minute (LFM).
-
Ensure a spill kit containing inert absorbent (vermiculite or sand) is within a 10-foot radius.
Step 2: Gowning Procedure (Donning)
-
Don the FR lab coat and fully button it to the neck.
-
Don the first pair of nitrile gloves (inner layer).
-
Don the chemical splash goggles.
-
Don the second pair of nitrile gloves (outer layer), pulling the cuffs over the sleeves of the lab coat to eliminate exposed skin.
Step 3: Chemical Transfer and Weighing
-
Perform all weighing inside the fume hood.
-
Causality Check: Because the amine is a powder, static electricity from spatulas can cause the powder to aerosolize. Use anti-static weighing boats and grounded spatulas to prevent the dispersion of H335-classified dust.
Step 4: Doffing and Decontamination
-
Wipe down the exterior of the chemical container with a solvent-dampened wipe (e.g., isopropanol) before removing it from the hood.
-
Remove the outer gloves inside the fume hood and dispose of them in the solid hazardous waste bin. Remove goggles and lab coat, followed by the inner gloves. Wash hands immediately with soap and water.
Spill Management & Emergency Response
In the event of a spill, rapid classification of the spill size dictates the logical response path.
Figure 2: Logical decision matrix for chemical spill response and decontamination.
Emergency Protocol: If skin contact occurs, the lipophilic nature of the halogens means rapid absorption is possible. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Do not use solvents to wash the skin, as this can increase the dermal penetration of the compound.
Waste Disposal Plan
All materials contaminated with 6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine must be strictly segregated into Halogenated Organic Waste containers.
Mechanistic Justification for Segregation: Mixing halogenated waste with non-halogenated waste is a critical safety failure. Halogenated compounds require specialized, high-temperature incineration (typically >1,100°C) with rapid quenching. If incinerated at lower temperatures in standard organic waste facilities, the thermal degradation of the bromine and chlorine rings can lead to the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs).
References
Sources
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
